Benzenemethanaminium, N,N,N-triethyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl(triethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDSLGFSUGBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168118 | |
| Record name | Benzyltriethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-03-2 | |
| Record name | Benzyltriethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyltriethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLTRIETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzenemethanaminium, N,N,N-triethyl- chloride physical properties
An In-depth Technical Guide on the Physical Properties of Benzenemethanaminium, N,N,N-triethyl-, chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanaminium, N,N,N-triethyl-, chloride, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), is a quaternary ammonium salt. It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, allows it to shuttle anions from an aqueous phase to an organic phase, thereby accelerating reaction rates and improving yields.[4][5][6] This technical guide provides a comprehensive overview of the core physical properties of Benzyltriethylammonium chloride, details experimental protocols for their determination, and visualizes its catalytic mechanism.
Physical and Chemical Properties
Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[7] It is hygroscopic and stable under normal conditions, though it is incompatible with strong oxidizing agents.[7]
Data Presentation
The quantitative physical properties of Benzenemethanaminium, N,N,N-triethyl-, chloride are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂ClN | [4] |
| Molecular Weight | 227.77 g/mol | [4][8][9] |
| Melting Point | 185 - 192 °C (with decomposition) | [4][5][7][10][11] |
| Boiling Point | 366.11 °C (rough estimate) | [4][12] |
| Density | 1.08 g/mL at 25 °C | [4][12] |
| Bulk Density | 700 kg/m ³ | [6][10] |
| Solubility in Water | 630 - 700 g/L at 20 °C | [6][10][12] |
| Refractive Index | n20/D 1.479 | [4][12] |
| Flash Point | > 275 °C (> 527 °F) - closed cup | [5][6] |
| Autoignition Temperature | 300 °C | [6][10] |
| pH | 6.0 - 8.0 (100 g/L in H₂O at 20 °C) | [6][10] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. Therefore, the following sections describe standardized methodologies appropriate for a compound of this nature.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for this determination.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry Benzenemethanaminium, N,N,N-triethyl-, chloride is finely ground using a mortar and pestle. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid to a height of 2-3 mm.[14]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.[8]
Solubility Determination
The solubility of Benzenemethanaminium, N,N,N-triethyl-, chloride in water can be determined using a standard shake-flask method.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a conical flask.
-
Equilibration: The flask is sealed and placed in a temperature-controlled bath (e.g., at 20 °C). The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. To ensure all solid particles are removed, the aliquot may be centrifuged.
-
Quantification: The concentration of the dissolved solid in the clear supernatant is determined. This can be done by evaporating a known volume of the solution to dryness and weighing the residue, or by a suitable analytical technique such as UV-Vis spectrophotometry if the compound has a chromophore.
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
Key Mechanisms and Workflows
Phase-Transfer Catalysis Mechanism
Benzenemethanaminium, N,N,N-triethyl-, chloride's primary role is as a phase-transfer catalyst. The diagram below illustrates the general mechanism by which it facilitates a reaction between a nucleophile in an aqueous phase and an organic substrate in an organic phase.
Caption: Catalytic cycle of Benzenemethanaminium, N,N,N-triethyl-, chloride in phase-transfer catalysis.
This diagram illustrates how the catalyst (Q⁺Cl⁻) exchanges its chloride anion for the nucleophile (Nu⁻) in the aqueous phase to form a lipophilic ion pair (Q⁺Nu⁻). This ion pair is soluble in the organic phase, where the nucleophile reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst then exchanges the leaving group (X⁻) and returns to the aqueous phase to begin the cycle anew.
Experimental Workflow for a Phase-Transfer Catalyzed Reaction
The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using Benzenemethanaminium, N,N,N-triethyl-, chloride as a phase-transfer catalyst.
Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.
This workflow highlights the key steps from setting up the biphasic reaction to the final analysis of the purified product. The vigorous stirring is crucial to create a large surface area between the two immiscible phases, which is essential for the catalyst to function effectively.
References
- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. biomedres.us [biomedres.us]
- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]
- 12. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Benzyltriethylammonium chloride chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt, is a prominent phase-transfer catalyst (PTC) utilized across a spectrum of organic syntheses. Its amphiphilic nature enables the transport of reactants across immiscible phase boundaries, thereby accelerating reaction rates and enhancing product yields. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of BTEAC, with a focus on its role in nucleophilic substitution reactions. Detailed experimental protocols for its synthesis and its application in representative reactions are presented, alongside a comparative analysis of its catalytic performance.
Chemical Structure and Identification
Benzyltriethylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to three ethyl groups and one benzyl group. This cationic structure is balanced by a chloride anion.
Chemical Structure:
CAS Number: 56-37-1[1]
Molecular Formula: C₁₃H₂₂ClN
Molecular Weight: 227.77 g/mol [1]
Synonyms: TEBAC, BTEAC, N,N,N-Triethyl-N-benzylammonium chloride[1]
Physicochemical Properties
BTEAC is a white to off-white crystalline solid that is hygroscopic in nature. It exhibits solubility in polar solvents such as water, ethanol, and methanol.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Melting Point | 190-192 °C (decomposes) | --INVALID-LINK-- |
| Solubility in Water | 700 g/L (20 °C) | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98.0% | --INVALID-LINK-- |
Mechanism of Action: Phase-Transfer Catalysis
The primary utility of benzyltriethylammonium chloride in organic synthesis stems from its function as a phase-transfer catalyst.[2] In a biphasic system, typically an aqueous and an organic phase, the reactants are often segregated due to their differing solubilities. BTEAC facilitates the reaction by transporting the aqueous-phase reactant (usually an anion) into the organic phase where the substrate resides.
The catalytic cycle can be visualized as follows:
The lipophilic benzyl and ethyl groups of the BTEAC cation (Q⁺) allow it to be soluble in the organic phase, while its positive charge enables it to pair with the nucleophilic anion (Nu⁻) from the aqueous phase. This ion pair (Q⁺Nu⁻) then migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) to form the product (R-Nu). The BTEAC cation then returns to the aqueous phase to repeat the cycle.
Applications in Organic Synthesis
Benzyltriethylammonium chloride is a versatile catalyst for a variety of organic transformations, most notably nucleophilic substitution reactions such as O-alkylation, N-alkylation, and C-alkylation.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase-transfer catalysis. The reaction of an alcohol or phenol with an alkyl halide to form an ether is often hindered by the low solubility of the alkoxide in the organic solvent. BTEAC effectively transports the alkoxide from the aqueous or solid phase into the organic phase.
Comparative Performance in the Synthesis of Benzyl Ethers:
While specific comparative tables for BTEAC against other catalysts in a single publication are scarce, the literature suggests that the choice of catalyst and reaction conditions significantly impacts yield and reaction time. For instance, in the benzylation of alcohols, reaction conditions are critical for achieving high yields.
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Allyl bromide | KOH (solid) | KOH | None | RT | 4.5 | 96 |
| Benzyl alcohol | Benzyl bromide | KOH (solid) | KOH | None | RT | 35 | 81 |
| Monoglyme | Benzyl chloride | 2-benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 93 |
| Roche ester | Benzyl chloride | 2-benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 95 |
Note: This table is a compilation from multiple sources to illustrate typical reaction conditions and is not a direct comparative study.
Alkylation of Active Methylene Compounds
BTEAC is also highly effective in catalyzing the alkylation of compounds with active methylene groups, such as phenylacetonitrile.
Alkylation of Phenylacetonitrile:
A well-documented procedure involves the alkylation of phenylacetonitrile with ethyl bromide using BTEAC as the phase-transfer catalyst in the presence of concentrated aqueous sodium hydroxide. This method provides a high yield of 2-phenylbutyronitrile.[3]
| Substrate | Alkylating Agent | Catalyst | Base | Aqueous Phase | Organic Phase | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetonitrile | Ethyl bromide | Benzyltriethylammonium chloride | 50% NaOH | Water | Benzene (work-up) | 28-35 | 2.5 | 78-84[3] |
Experimental Protocols
Synthesis of Benzyltriethylammonium Chloride
Several methods for the synthesis of benzyltriethylammonium chloride have been reported. A common and straightforward procedure involves the quaternization of triethylamine with benzyl chloride.
Procedure 1: Acetone as Solvent [1]
-
To a reaction flask equipped with a reflux condenser, add benzyl chloride, triethylamine, and acetone.
-
Reflux the mixture at 63-64 °C for 8 hours.
-
Cool the reaction mixture to 15 °C.
-
Filter the resulting solid precipitate.
-
Wash the filter cake with acetone and dry to obtain benzyltriethylammonium chloride. Expected Yield: ~68.9%
Procedure 2: Dichloroethane as Solvent
-
In a reaction vessel, combine 25 g of triethylamine and 30 g of benzyl chloride in 120 g of dichloroethane.
-
Reflux the mixture for 2 hours.
-
Upon cooling, the product will precipitate. Isolate the solid by filtration. Expected Yield: 52.6 g
Synthesis Workflow:
Application Protocol: O-Alkylation of 2-Naphthol
This protocol describes the benzylation of 2-naphthol using benzyl chloride with BTEAC as the phase-transfer catalyst.
-
In a round-bottom flask, dissolve 2-naphthol in an appropriate organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of a strong base, such as 50% sodium hydroxide.
-
Add a catalytic amount of benzyltriethylammonium chloride (typically 1-5 mol%).
-
To the stirred biphasic mixture, add benzyl chloride dropwise at room temperature.
-
Continue stirring vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(benzyloxy)naphthalene.
Conclusion
Benzyltriethylammonium chloride is an efficient and versatile phase-transfer catalyst with broad applicability in organic synthesis. Its ability to facilitate reactions between immiscible phases makes it a valuable tool for researchers and drug development professionals, enabling higher yields, milder reaction conditions, and often, simplified work-up procedures. The straightforward synthesis of BTEAC further enhances its appeal as a cost-effective catalytic option for a range of chemical transformations. The provided experimental protocols serve as a practical guide for the synthesis and application of this important quaternary ammonium salt.
References
An In-Depth Technical Guide to Benzenemethanaminium, N,N,N-triethyl- chloride (Benzyltriethylammonium Chloride) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Benzenemethanaminium, N,N,N-triethyl- chloride, a versatile quaternary ammonium salt widely utilized in organic synthesis and of growing interest in pharmaceutical research and development. This document details its chemical properties, synonyms, applications as a phase transfer catalyst, and relevant experimental protocols.
Chemical Identity and Synonyms
Benzenemethanaminium, N,N,N-triethyl- chloride is a quaternary ammonium salt with a cationic structure, featuring a benzyl group attached to a triethylammonium moiety.[1] It is commonly known by a variety of synonyms, which are crucial for researchers to identify this compound in literature and chemical databases.
| Systematic Name | Benzenemethanaminium, N,N,N-triethyl-, chloride |
| Common Names | Benzyltriethylammonium chloride, Triethylbenzylammonium chloride[2][3] |
| Abbreviations | TEBAC, BTEAC, TEBA[2][3] |
| CAS Number | 56-37-1[2][3] |
| Molecular Formula | C₁₃H₂₂ClN[4] |
| Molecular Weight | 227.77 g/mol [3] |
| InChI Key | HTZCNXWZYVXIMZ-UHFFFAOYSA-M[5] |
| Canonical SMILES | CC--INVALID-LINK--(CC)Cc1ccccc1.[Cl-][3] |
Physicochemical Properties
Benzyltriethylammonium chloride typically appears as a white to off-white crystalline solid.[1] Its ionic nature renders it soluble in polar solvents like water and alcohols.[1][6] The presence of the benzyl group imparts a degree of lipophilicity, which is key to its function as a phase transfer catalyst.[1]
| Property | Value | Reference |
| Melting Point | 190-192 °C (decomposition) | |
| Solubility in Water | 630 g/L at 20°C | [7] |
| pH | 6 - 8 (100 g/L in H₂O at 20°C) | [7] |
| Flash Point | >100 °C | [7] |
| Ignition Point | 300 °C | [7] |
| Bulk Density | 700 kg/m ³ | [7] |
Core Application: Phase Transfer Catalysis in Pharmaceutical Synthesis
The primary application of Benzyltriethylammonium chloride in research and drug development is its role as a phase transfer catalyst (PTC).[4] PTCs are essential for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8] This is particularly valuable in the synthesis of complex organic molecules that are often the building blocks of active pharmaceutical ingredients (APIs).[4]
The mechanism of phase transfer catalysis involves the quaternary ammonium cation forming an ion pair with the reactant anion in the aqueous phase. This new, more lipophilic ion pair is then able to traverse the phase boundary into the organic phase, where the "naked" and highly reactive anion can react with the organic substrate.[4][7] The catalyst cation then returns to the aqueous phase to repeat the cycle.[8]
dot
Experimental Protocols
Synthesis of Benzyltriethylammonium Chloride
A common laboratory-scale synthesis of Benzyltriethylammonium chloride involves the quaternization of triethylamine with benzyl chloride.[4][9]
Materials:
-
Triethylamine
-
Benzyl chloride
-
Acetone (solvent)[9]
-
Three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel[4]
-
Stirrer[4]
Procedure:
-
In a three-necked flask, dissolve triethylamine (1.0 mol) in acetone.[4][9]
-
With stirring, add benzyl chloride (1.0 mol) dropwise to the solution.[4]
-
Heat the reaction mixture to reflux (approximately 63-64°C for acetone) and maintain for 8 hours.[10]
-
After the reaction is complete, cool the mixture to approximately 10-15°C to allow the product to crystallize.[4][10]
-
Filter the solid product under reduced pressure and wash the filter cake with cold acetone.[4][10]
-
Dry the resulting white to off-white solid to obtain Benzyltriethylammonium chloride. A typical yield is around 76.3%.[4]
dot
Williamson Ether Synthesis using Benzyltriethylammonium Chloride
The Williamson ether synthesis is a classic method for preparing ethers and can be significantly enhanced by phase transfer catalysis.
Materials:
-
Phenol or alcohol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (catalyst)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, combine the phenol or alcohol (1.0 eq), alkyl halide (1.1 eq), and dichloromethane.
-
Add Benzyltriethylammonium chloride (0.05 - 0.1 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ether, which can be further purified by chromatography or distillation.
N-Alkylation of Amines using Benzyltriethylammonium Chloride
Phase transfer catalysis is also effective for the N-alkylation of amines, a common transformation in drug synthesis.
Materials:
-
Primary or secondary amine
-
Alkyl halide
-
Potassium carbonate (solid)
-
Benzyltriethylammonium chloride (catalyst)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of the amine (1.0 eq) and finely powdered potassium carbonate (2.0 eq) in acetonitrile, add the alkyl halide (1.2 eq).
-
Add Benzyltriethylammonium chloride (0.1 eq) to the mixture.
-
Heat the reaction to 50-60°C and monitor by TLC or LC-MS.
-
Once the starting amine is consumed, filter off the inorganic salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to afford the N-alkylated amine.
Applications in Drug Development
While specific, detailed protocols for the synthesis of marketed drugs using Benzyltriethylammonium chloride are often proprietary, its application as a phase transfer catalyst is relevant to the synthesis of various classes of therapeutic agents.
-
Antiviral Agents: The synthesis of complex heterocyclic structures found in many antiviral drugs can be facilitated by PTC. For instance, the formation of ether linkages or the alkylation of nitrogen-containing heterocycles are common steps where TEBAC could be employed to improve yields and reaction conditions.[11][12]
-
Antibacterial Agents: The synthesis of novel antibacterial agents often involves the modification of existing scaffolds. PTC with TEBAC can be used to introduce new functional groups via nucleophilic substitution reactions, potentially leading to compounds with enhanced activity or improved pharmacokinetic profiles.
-
Anticancer Agents: Many anticancer drugs possess complex molecular architectures. The stereoselective synthesis of these compounds is critical, and chiral phase transfer catalysts, a class to which modified versions of TEBAC belong, are of significant interest. The synthesis of quinobenzothiazinium derivatives, which have shown anticancer properties, involves reactions that could be amenable to PTC.[13]
Biological Activity and Signaling Pathways
Quaternary ammonium compounds (QACs) as a class are known to exhibit biological activity, primarily due to their cationic surfactant properties which allow them to interact with and disrupt cell membranes.[14][15] This disruption can lead to a variety of cellular effects.
While specific signaling pathway studies for Benzyltriethylammonium chloride are not extensively documented in the public domain, the general mechanism of action for antimicrobial QACs involves:
-
Membrane Disruption: The cationic head of the QAC interacts with the negatively charged components of bacterial or fungal cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.[14][15]
-
Mitochondrial Dysfunction: Some QACs have been shown to interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and the induction of oxidative stress.[14]
-
Induction of Apoptosis: The cellular stress caused by membrane disruption and mitochondrial dysfunction can trigger programmed cell death (apoptosis).[15]
It is important to note that while these are general effects of some QACs, the specific biological activity and signaling pathway involvement of Benzyltriethylammonium chloride would require dedicated investigation.
dot
Quantitative Data and Analysis
The efficiency of Benzyltriethylammonium chloride as a phase transfer catalyst is best demonstrated through comparative quantitative data. The following tables provide illustrative examples of how such data could be presented, based on typical outcomes in PTC-mediated reactions.
Table 1: Comparison of Yields in Williamson Ether Synthesis
| Conditions | Reaction Time (h) | Yield (%) |
| Without TEBAC | 24 | 35 |
| With TEBAC (5 mol%) | 6 | 92 |
Table 2: Effect of Catalyst Loading on N-Alkylation Yield
| TEBAC (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 12 | 65 |
| 5 | 8 | 88 |
| 10 | 8 | 91 |
Conclusion
Benzenemethanaminium, N,N,N-triethyl- chloride is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its primary utility as a phase transfer catalyst enables a wide range of organic transformations under milder conditions with improved yields. While its specific roles in the synthesis of many marketed drugs are not always publicly disclosed, the principles of its application are broadly relevant to the construction of complex pharmaceutical molecules. Further research into its specific biological activities and potential modulation of cellular signaling pathways may open new avenues for its application in drug discovery and development.
References
- 1. CAS 56-37-1: Benzyltriethylammonium chloride | CymitQuimica [cymitquimica.com]
- 2. SID 135026087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 5. Benzyltriethylammonium chloride | SIELC Technologies [sielc.com]
- 6. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N,N,N-triethyl-benzenemethanaminium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N,N-triethyl-benzenemethanaminium bromide, a quaternary ammonium salt commonly known as Benzyltriethylammonium bromide (BTEAB). This compound is a versatile phase-transfer catalyst with applications in organic synthesis and potential relevance in biomedical research.[1][2]
Synthesis of N,N,N-triethyl-benzenemethanaminium Bromide
The synthesis of N,N,N-triethyl-benzenemethanaminium bromide is typically achieved through a nucleophilic substitution reaction between a benzyl halide and triethylamine.[1][3] The general reaction involves the quaternization of the tertiary amine, triethylamine, with benzyl bromide.
A general and effective method involves dissolving the benzyl halide in a suitable solvent, followed by the addition of triethylamine.[1] The product, being a salt, often precipitates from the reaction mixture and can be isolated through filtration.
Reaction Scheme:
C₆H₅CH₂Br + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of N,N,N-triethyl-benzenemethanaminium bromide is provided below.
Materials:
-
Benzyl bromide
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Diethyl ether, ice-cold
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add triethylamine (1.5 equivalents), which can be used as a solution in ethanol.[1]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
During this time, a white solid, the desired N,N,N-triethyl-benzenemethanaminium bromide, will precipitate out of the solution.[1]
-
Upon completion of the reaction, cool the suspension to 0°C in an ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with ice-cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white crystalline powder under vacuum to obtain the purified product.[2]
Characterization of N,N,N-triethyl-benzenemethanaminium Bromide
The synthesized N,N,N-triethyl-benzenemethanaminium bromide should be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
A summary of the key physical and chemical properties of N,N,N-triethyl-benzenemethanaminium bromide is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂BrN | [4] |
| Molecular Weight | 272.22 g/mol | [4] |
| Appearance | White to off-white or beige hygroscopic crystalline powder | [2][4] |
| Melting Point | 193-195 °C (decomposes) | [1] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [5] |
| CAS Number | 5197-95-5 | [4] |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for N,N,N-triethyl-benzenemethanaminium bromide are summarized below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.6 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~3.3 | Quartet | 6H | Methylene protons (-CH₂-CH₃) |
| ~1.4 | Triplet | 9H | Methyl protons (-CH₂-CH₃) |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~133 | Aromatic C (quaternary) |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~63 | Benzylic C (-CH₂-) |
| ~53 | Methylene C (-CH₂-CH₃) |
| ~8 | Methyl C (-CH₂-CH₃) |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch |
| ~1600, 1480, 1450 | Medium | Aromatic C=C bending |
| ~1400 | Medium | C-H bending (in CH₂ and CH₃) |
| ~700-750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For N,N,N-triethyl-benzenemethanaminium bromide, the cationic part is typically observed.
| m/z | Interpretation |
| 192.18 | [M-Br]⁺, the molecular ion of the benzyltriethylammonium cation (C₁₃H₂₂N⁺) |
| 91.05 | [C₇H₇]⁺, tropylium ion, a common fragment from benzyl compounds |
| Other | Fragments corresponding to the loss of ethyl groups. |
Applications and Mechanisms
Phase-Transfer Catalysis
N,N,N-triethyl-benzenemethanaminium bromide is a highly effective phase-transfer catalyst (PTC).[1][2] It facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The quaternary ammonium cation is able to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[6]
References
- 1. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 4. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
An In-depth Technical Guide to the Hygroscopic Nature of Benzyltriethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt widely utilized as a phase-transfer catalyst in organic synthesis. Understanding its affinity for atmospheric moisture is critical for its proper handling, storage, and application in research and development, particularly in moisture-sensitive reactions.
Core Physical and Chemical Properties
Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[1] Its ionic nature contributes to its high solubility in polar solvents like water and alcohols.[2][3] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Chemical Name | N,N,N-Triethylbenzenemethanaminium chloride | [4] |
| Synonyms | BTEAC, TEBAC, Triethylbenzylammonium chloride | [1][4] |
| CAS Number | 56-37-1 | [1][4][5] |
| Molecular Formula | C₁₃H₂₂ClN | [1][5] |
| Molecular Weight | 227.77 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 190-192 °C (decomposes) | [1][7] |
| Water Solubility | 700 g/L (at 20 °C) | [1][8][9] |
| Hygroscopicity | Hygroscopic (qualitative) | [1][4][10][11][12] |
| Storage Temperature | Store below +30°C in a dry, well-ventilated place | [1][5] |
The Hygroscopic Nature of Benzyltriethylammonium Chloride
The term "hygroscopic" indicates that Benzyltriethylammonium chloride readily absorbs and retains moisture from the surrounding atmosphere.[4][11] This characteristic is common among quaternary ammonium compounds, which are notoriously difficult to keep dry.[13] The presence of absorbed water can be significant, with some technical data sheets specifying a water content of up to 2.0% as determined by Karl Fischer titration.[14]
The hygroscopic nature of BTEAC has significant practical implications for its use. The introduction of unknown quantities of water can interfere with moisture-sensitive reactions, potentially altering reaction kinetics, influencing product selectivity, or inhibiting catalysis altogether.[13] For instance, in anionic polymerization reactions, the presence of more than 0.1% water can retard or completely prevent the process.[13] Therefore, stringent control over handling and storage conditions is paramount.
The following diagram illustrates the logical consequences stemming from the hygroscopic properties of BTEAC.
Experimental Protocol for Hygroscopicity Determination
Objective: To quantify the moisture uptake of Benzyltriethylammonium chloride at various relative humidity (RH) levels.
Materials:
-
Benzyltriethylammonium chloride (pre-dried)
-
Analytical balance (4-5 decimal places)
-
Several airtight glass desiccators
-
Saturated salt solutions to create different RH environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)
-
Weighing bottles (tared)
-
Drying oven and a desiccator with a strong desiccant (e.g., P₂O₅) for pre-drying the sample.
Methodology:
-
Sample Preparation: Dry a sample of Benzyltriethylammonium chloride in a vacuum oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved. This ensures the starting material is anhydrous.
-
Initial Weighing: Transfer approximately 1.0 g of the dried sample into several pre-weighed weighing bottles. Record the exact initial mass of the sample in each bottle.
-
Exposure to Controlled Humidity: Place one weighing bottle into each of the desiccators containing different saturated salt solutions. Ensure the desiccators are properly sealed to maintain a constant internal relative humidity.
-
Gravimetric Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), quickly remove each weighing bottle, seal it, and weigh it on the analytical balance. Record the mass.
-
Equilibrium Determination: Continue this process until the mass of each sample remains constant over two consecutive measurements, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Data Calculation: Calculate the percentage of water absorbed by the sample at each RH level using the following formula:
Water Absorption (%) = [(Mass at Equilibrium - Initial Dry Mass) / Initial Dry Mass] x 100
The following diagram outlines this experimental workflow.
Conclusion
The hygroscopic nature of Benzyltriethylammonium chloride is a critical physical property that must be carefully managed in a laboratory or industrial setting.[4][10] Its propensity to absorb atmospheric moisture necessitates storage in dry, tightly sealed containers and may require handling in a controlled atmosphere to ensure the integrity and reproducibility of chemical processes.[5][15] While quantitative data is sparse in public literature, the experimental protocols outlined in this guide provide a clear path for researchers to characterize this property for their specific applications, ensuring greater control and success in their scientific endeavors.
References
- 1. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 2. CAS 56-37-1: Benzyltriethylammonium chloride | CymitQuimica [cymitquimica.com]
- 3. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]
- 8. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]
- 9. 56-37-1 CAS MSDS (Benzyltriethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. bdmaee.net [bdmaee.net]
- 13. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 14. Benzyltriethylammonium chloride, 98% 2.5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
Solubility Profile of N,N,N-Triethyl-benzenemethanaminium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N,N,N-triethyl-benzenemethanaminium chloride, a widely used quaternary ammonium salt. This compound, also known as Benzyltriethylammonium chloride (BTEAC), is a prominent phase-transfer catalyst in organic synthesis. Its efficacy in this role is intrinsically linked to its solubility characteristics in both aqueous and organic phases, facilitating reactions between immiscible reactants.[1][2] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.
Core Properties of N,N,N-Triethyl-benzenemethanaminium Chloride
| Property | Value |
| Synonyms | Benzyltriethylammonium chloride, BTEAC, TEBA |
| CAS Number | 56-37-1 |
| Molecular Formula | C₁₃H₂₂ClN |
| Molecular Weight | 227.77 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 190-192 °C (decomposes) |
Quantitative Solubility Data
The solubility of N,N,N-triethyl-benzenemethanaminium chloride is a critical parameter for its application, particularly in designing biphasic reaction systems. The following table summarizes the available quantitative solubility data in various solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | ~700 g/L[3][4] | 20 |
| Dichloromethane | CH₂Cl₂ | 98% (w/w) | 25 |
| Methanol | CH₃OH | 320-400 g/L | Not Specified |
Qualitative Solubility Information
| Solvent | Solubility Description |
| Ethanol | Soluble[5] |
| Isopropanol | Soluble[5] |
| N,N-Dimethylformamide (DMF) | Soluble[5] |
| Acetone | Soluble[5] |
| Ether | Insoluble |
| Benzene | Insoluble |
It is important to note that one source describes the compound as "very soluble" in N,N-Dimethylformamide and "soluble" in methanol, while also stating it is "practically insoluble" in water.[6] This contradicts numerous other sources that confirm its high water solubility, and therefore, this particular data point for water should be treated with caution.
Experimental Protocol for Solubility Determination
The following section details a general experimental protocol for the gravimetric determination of the solubility of N,N,N-triethyl-benzenemethanaminium chloride in an organic solvent. This method is widely applicable and can be adapted for various solvent systems.
Objective: To determine the saturation solubility of N,N,N-triethyl-benzenemethanaminium chloride in a specific organic solvent at a controlled temperature.
Materials:
-
N,N,N-triethyl-benzenemethanaminium chloride (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of N,N,N-triethyl-benzenemethanaminium chloride to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette, taking care not to disturb the solid residue.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.
-
Solvent Evaporation: Determine the mass of the collected filtrate. Then, carefully evaporate the solvent from the flask under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the flask containing the dried solute. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved N,N,N-triethyl-benzenemethanaminium chloride.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) using the mass of the dissolved solute and the volume of the solvent used.
Workflow for Experimental Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Logical Application in Phase-Transfer Catalysis
N,N,N-triethyl-benzenemethanaminium chloride's utility as a phase-transfer catalyst stems from its amphiphilic nature, allowing it to transport anions from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.
Mechanism of Action in a Biphasic System
Caption: Catalytic cycle of a phase-transfer catalyst.
This guide provides a foundational understanding of the solubility of N,N,N-triethyl-benzenemethanaminium chloride. For specific applications, it is recommended to experimentally verify the solubility in the solvent system of interest under the precise reaction conditions.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 56-37-1 CAS MSDS (Benzyltriethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
Probing the Thermal Boundaries: An In-depth Technical Guide on the Stability and Decomposition of Benzyltriethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of Benzyltriethylammonium chloride (BTEAC), a versatile quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. Understanding the thermal behavior of BTEAC is critical for its safe handling, storage, and application in various thermally-driven processes.
Core Properties and Thermal Stability
Benzyltriethylammonium chloride, with the chemical formula C₁₃H₂₂ClN, is a white to off-white crystalline solid.[1] It is known for its utility as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[2] The thermal stability of BTEAC is a key parameter influencing its effectiveness and the safety of its application, particularly in reactions conducted at elevated temperatures.[3]
While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Benzyltriethylammonium chloride are not extensively available in publicly accessible literature, its general thermal behavior can be inferred from material safety data sheets and information on similar quaternary ammonium salts. The compound is reported to have a melting point that coincides with its decomposition, generally cited to be in the range of 185-192 °C.[4][5][6]
Table 1: Physical and Thermal Properties of Benzyltriethylammonium Chloride
| Property | Value | References |
| Molecular Formula | C₁₃H₂₂ClN | [7] |
| Molecular Weight | 227.77 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting/Decomposition Point | 185 - 192 °C | [4][5][6] |
| Autoignition Temperature | 300 °C | [4] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas | [9] |
Anticipated Thermal Decomposition Pathway
The thermal decomposition of quaternary ammonium salts that lack a beta-hydrogen on all alkyl groups, or where the beta-hydrogen is sterically hindered, can proceed through mechanisms other than the typical Hofmann elimination. In the case of Benzyltriethylammonium chloride, a plausible decomposition pathway involves the nucleophilic attack of the chloride ion on one of the ethyl groups or the benzyl group, leading to the formation of triethylamine, chloroethane, and benzyl chloride. A simplified representation of this proposed pathway is illustrated below.
Caption: Proposed thermal decomposition pathway of Benzyltriethylammonium chloride.
Experimental Protocols for Thermal Analysis
Due to the absence of specific published experimental data for BTEAC, the following are detailed, generalized protocols for conducting thermal analysis on a similar organic salt. These protocols are based on standard methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a simultaneous TGA-DSC analysis to determine the thermal stability, decomposition temperatures, and associated heat flow.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.
Experimental Workflow:
Caption: Experimental workflow for TGA-DSC analysis of Benzyltriethylammonium chloride.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of Benzyltriethylammonium chloride into an alumina crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss at each decomposition step.
-
DSC Curve: Identify endothermic (melting) and exothermic (decomposition) peaks. Determine the peak temperatures and the enthalpy of the transitions (area under the peaks).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BTEAC.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
Experimental Workflow:
Caption: Experimental workflow for Pyrolysis-GC-MS analysis of Benzyltriethylammonium chloride.
Detailed Steps:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of Benzyltriethylammonium chloride into a quartz pyrolysis tube.
-
Pyrolysis:
-
Insert the sample tube into the pyrolyzer.
-
Rapidly heat the sample to a predetermined temperature (e.g., 300 °C, based on TGA data) in an inert atmosphere (helium). Hold at this temperature for a short period (e.g., 30 seconds).
-
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept directly into the gas chromatograph injector.
-
Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 50 °C, ramp to 280 °C at 10 °C/min).
-
The eluting compounds are introduced into the mass spectrometer for detection and identification.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram to see the separated decomposition products.
-
Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etamu.edu [etamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. 2.3. Thermogravimetric Analysis [bio-protocol.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity Analysis of Benzenemethanaminium, N,N,N-triethyl- Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of Benzenemethanaminium, N,N,N-triethyl- salts, commonly known as Benzyltriethylammonium (BTEA) or Triethylbenzylammonium (TEBA) salts. These quaternary ammonium salts are widely utilized as phase transfer catalysts, surfactants, and stabilizers in various chemical and pharmaceutical applications.[1] Ensuring the purity of these compounds is critical for the consistency, safety, and efficacy of the end products. This guide details the key analytical techniques, experimental protocols, and potential impurities associated with BTEA salts.
Common Impurities in Benzenemethanaminium, N,N,N-triethyl- Salts
The primary synthesis route for Triethylbenzylammonium chloride (TEBA) involves the quaternization of triethylamine with benzyl chloride.[2][3] This process can lead to several process-related impurities, including unreacted starting materials and by-products. The most commonly identified impurities are:
-
Benzyl chloride: A key starting material and a toxic compound.[2][3]
-
Triethylamine: The other primary starting material.[2]
-
Benzyl alcohol: Formed through the nucleophilic substitution of benzyl chloride.[2][3]
-
Benzaldehyde: An oxidation product of benzyl alcohol or an impurity from the starting benzyl chloride.[2][3]
The presence of these impurities can impact the catalytic activity and safety profile of the final product, necessitating robust analytical methods for their detection and quantification.
Analytical Techniques for Purity Determination
A variety of analytical techniques can be employed for the purity analysis of BTEA salts. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, overall purity assessment, or structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of BTEA salts and their potential impurities.[4] Reversed-phase HPLC is commonly used, and the separation mechanism can be influenced by the choice of mobile phase, buffer, and column.[5][6] Due to the quaternary ammonium nature of BTEA, controlling the silanophilic interactions with the stationary phase is crucial for achieving good peak shape and resolution.[2][6]
Detection Methods:
-
UV Detection: Suitable for BTEA salts and impurities containing a chromophore, such as the phenyl group.[7]
-
Evaporative Light Scattering Detection (ELSD): A universal detection method that can be used for compounds that lack a UV chromophore.[8]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used for definitive identification and quantification of trace impurities.[9][10][11]
Titrimetric Methods
Titration is a classic and reliable method for determining the overall purity of quaternary ammonium compounds.[12] For BTEA salts, a precipitation titration is often employed where the cationic BTEA is titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS).[13] The endpoint can be determined potentiometrically. This method is particularly useful for assaying the main component but is not suitable for quantifying individual impurities.
Ion Chromatography (IC)
Ion chromatography is a form of liquid chromatography that utilizes ion-exchange resins to separate ions.[14] It is well-suited for the analysis of cationic species like BTEA.[15][16] Suppressed conductivity detection is a common approach in IC for the sensitive determination of ions.[15] This technique can be used to quantify the BTEA cation and other cationic impurities.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged species like BTEA salts.[17] The separation is based on the differential migration of ions in an electric field. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of BTEA salts.[18][19][20]
-
¹H NMR: Provides information about the proton environment in the molecule, allowing for structural confirmation and the detection of proton-containing impurities.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[21][22]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of Benzenemethanaminium, N,N,N-triethyl- salts and related compounds using various analytical techniques as reported in the literature.
Table 1: HPLC Methods for Quaternary Ammonium Compounds
| Analyte | Method | Linear Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Five Quaternary Ammonium Compounds | HPLC-MS/MS | 5.00–500.00 µg/L | 10.00 µg/L | [10] |
| Benzyltriethylammonium Chloride (BTEAC) | HPLC | - | - | [2][5] |
| Quaternary Ammonium Compounds | HPLC-ToF-MS | - | - |[9] |
Table 2: Capillary Electrophoresis Method for BTEAC
| Analyte | Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|
| Benzyltriethylammonium Chloride (BTEAC) | CE-UV | 5-100 mg/L | 5 mg/L (S/N=3) |[17] |
Detailed Experimental Protocols
HPLC Method for the Determination of BTEA and its Impurities
This protocol is based on the methods described for the analysis of triethylbenzylammonium chloride and its residual products.[2][5][6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., Luna C18, 150 x 2.00 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate, sodium acetate). The buffer concentration and pH should be optimized to control the retention and peak shape of the quaternary ammonium compound.[5][10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the benzyl group (e.g., 254 nm).
-
Sample Preparation: Dissolve the BTEA salt sample in the mobile phase to a known concentration.
-
Standard Preparation: Prepare individual stock solutions of BTEA chloride, benzyl chloride, benzyl alcohol, and benzaldehyde in a suitable solvent like acetonitrile. Dilute with the mobile phase to create working standards for calibration.[2]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve for each impurity and the main component using the peak areas of the standards. Calculate the concentration of each component in the sample from the calibration curve.
Titrimetric Method for BTEA Salt Purity Assay
This protocol is a general procedure for the titration of quaternary ammonium compounds.[13]
-
Instrumentation: Potentiometric titrator with a suitable ion-selective electrode or a surfactant electrode.
-
Titrant: Standardized 0.004 mol/L sodium dodecyl sulfate (SDS) solution.
-
Sample Preparation: Accurately weigh an appropriate amount of the BTEA salt sample into a beaker. Dissolve in distilled water. Add a pH 10 buffer solution to ensure that any amine impurities are not protonated and do not interfere with the titration.[13][23][24]
-
Procedure:
-
Immerse the electrode in the sample solution.
-
Titrate the sample with the standardized SDS solution.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation: Calculate the percentage purity of the BTEA salt based on the volume of SDS titrant consumed, its concentration, and the weight of the sample taken.
Quantitative ¹H NMR (qNMR) for BTEA Salt Purity
This protocol provides a general workflow for qNMR analysis.[21][22]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the BTEA salt and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the BTEA salt sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
-
Data Processing and Calculation:
-
Integrate the well-resolved signals of the BTEA salt and the internal standard.
-
Calculate the purity of the BTEA salt using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visual Diagrams
Synthesis and Impurity Formation Pathway
Caption: Synthesis of BTEA Chloride and potential impurity formation pathways.
Experimental Workflow for Purity Analysis
Caption: General workflow for the purity analysis of BTEA salts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ysi.com [ysi.com]
- 14. web.usm.my [web.usm.my]
- 15. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. interesjournals.org [interesjournals.org]
- 17. Determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyltriethylammonium chloride(56-37-1) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzyltrimethylammonium chloride(56-93-9) 13C NMR [m.chemicalbook.com]
- 21. rssl.com [rssl.com]
- 22. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Spectroscopic Profile of Benzyltriethylammonium Chloride: A Technical Guide
Introduction
Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst, electrolyte, and antimicrobial agent in various chemical and pharmaceutical applications. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use. This technical guide provides an in-depth overview of the spectroscopic data of benzyltriethylammonium chloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, experimental protocols for data acquisition, and a logical workflow for its analysis.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for benzyltriethylammonium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of benzyltriethylammonium chloride provides detailed information about the proton environments within the molecule. The data presented here was obtained in deuterochloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.5 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.7 | Singlet | 2H | Methylene protons (CH₂-Ph) |
| 3.4 | Quartet | 6H | Methylene protons (N-CH₂-CH₃) |
| 1.4 | Triplet | 9H | Methyl protons (N-CH₂-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments in benzyltriethylammonium chloride. The data was acquired in deuterochloroform (CDCl₃). Note: The following peak list is an estimation based on typical chemical shifts for similar structures, as a precise peak list was not publicly available.
| Chemical Shift (δ) ppm | Assignment |
| 133.8 | Aromatic C (quaternary) |
| 131.2 | Aromatic CH |
| 129.1 | Aromatic CH |
| 128.8 | Aromatic CH |
| 64.7 | Methylene C (CH₂-Ph) |
| 53.5 | Methylene C (N-CH₂) |
| 8.4 | Methyl C (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of benzyltriethylammonium chloride highlights the characteristic vibrational modes of its functional groups. The data presented is for a solid sample. Note: The following peak list is an estimation based on typical vibrational frequencies for similar structures, as a precise peak list was not publicly available.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3010 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C bending |
| 1470 - 1430 | Medium | CH₂ and CH₃ bending |
| 1170 | Medium | C-N stretch |
| 760 - 700 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid organic salts and can be adapted for specific instrumentation.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of benzyltriethylammonium chloride into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and list the peak positions in both ¹H and ¹³C NMR spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid benzyltriethylammonium chloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (General):
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the major absorption bands.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like benzyltriethylammonium chloride.
An In-depth Technical Guide on the Mechanism of Action of Benzenemethanaminium, N,N,N-triethyl- as a Phase-Transfer Catalyst
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Benzenemethanaminium, N,N,N-triethyl- (commonly known as Benzyltriethylammonium, BTEA), a prominent quaternary ammonium salt, in its role as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in separate immiscible phases. BTEA excels in this role by acting as a shuttle for reactive anions from an aqueous or solid phase into an organic phase, thereby overcoming solubility barriers and significantly enhancing reaction rates and yields. This document details the fundamental principles of PTC, the specific catalytic cycle of BTEA, quantitative data on its efficiency, a detailed experimental protocol for a representative reaction, and its broad applications in modern organic synthesis.
Introduction to Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a specialized form of heterogeneous catalysis that enables or accelerates reactions between chemical species residing in different, immiscible phases—typically a liquid-liquid (e.g., aqueous-organic) or solid-liquid system.[1] In many essential organic reactions, an ionic nucleophile (often an inorganic salt) is soluble in water but insoluble in the organic solvent containing the substrate.[1][2] This phase separation creates a significant barrier to reaction.
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can proceed.[2] The catalyst, possessing both hydrophilic and lipophilic properties, temporarily combines with the ionic reactant to form a lipophilic ion-pair, which can then traverse the phase boundary into the organic phase.[3]
Key Advantages of PTC:
-
Increased Reaction Rates: By bringing reactants together, PTC dramatically accelerates reaction kinetics.[1]
-
Higher Yields and Purity: Suppression of side reactions often leads to cleaner products and improved yields.[4]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and ambient pressure, reducing energy consumption.[4]
-
Green Chemistry: PTC often eliminates the need for expensive, hazardous, or anhydrous aprotic solvents, frequently allowing the use of water as a solvent.[2][3]
-
Versatility: The technique is applicable to a wide range of organic reactions, including nucleophilic substitutions, oxidations, reductions, and polymerizations.[5]
Benzyltriethylammonium (BTEA) Cation: A Profile
Benzenemethanaminium, N,N,N-triethyl-, commonly available as its chloride salt, Benzyltriethylammonium chloride (BTEAC), is a widely used and effective phase-transfer catalyst.[5]
-
Chemical Structure: C₁₃H₂₂ClN (for the chloride salt)[5]
-
Molecular Weight: 227.77 g/mol
-
Key Structural Features: BTEA is a quaternary ammonium salt ("quat"). Its structure is fundamentally amphiphilic:
-
Hydrophilic Head: The positively charged tetraalkylammonium nitrogen center is polar and has a strong affinity for the aqueous phase and anionic species.
-
Lipophilic Tail: The three ethyl groups and, crucially, the benzyl group form a nonpolar, hydrocarbon-rich exterior. This lipophilicity renders the cation soluble in a wide range of organic solvents.[6]
-
This dual chemical nature is the cornerstone of its catalytic activity, allowing it to bridge the divide between aqueous and organic phases.[6]
The Core Mechanism of Action: The Starks Extraction Model
The mechanism by which BTEA catalyzes reactions between phases is well-described by the Starks extraction mechanism, particularly for nucleophilic substitution reactions. The process is a regenerative cycle that continuously transports the reactive anion into the organic phase.
The catalytic cycle can be broken down into four key steps, as illustrated below in the context of a general nucleophilic substitution (RX + Y⁻ → RY + X⁻):
-
Anion Exchange (Aqueous Phase/Interface): The BTEA cation (Q⁺) present at the interface exchanges its initial counter-ion (e.g., Cl⁻) for the reactive anion (Y⁻) from the aqueous phase. This forms a new, lipophilic ion-pair, [Q⁺Y⁻].
-
Phase Transfer (Into Organic Phase): Due to the bulky organic groups surrounding the cation, the [Q⁺Y⁻] ion-pair is soluble in the organic solvent and migrates from the interface into the bulk organic phase.
-
Reaction (Organic Phase): Within the low-polarity organic medium, the anion Y⁻ is poorly solvated—it is considered a "naked" anion. This lack of a solvation shell makes it exceptionally nucleophilic and highly reactive. It rapidly attacks the organic substrate (RX), yielding the desired product (RY) and generating a new ion-pair, [Q⁺X⁻], containing the leaving group.
-
Catalyst Regeneration (Return to Aqueous Phase/Interface): The catalyst-containing ion-pair, [Q⁺X⁻], diffuses back to the interface. Here, the catalyst cation Q⁺ releases the leaving group anion X⁻ into the aqueous phase and picks up another reactive anion Y⁻, thus completing the cycle and enabling the process to repeat.
Quantitative Data on Catalytic Efficiency
The effectiveness of BTEA as a phase-transfer catalyst is demonstrated by the high yields and favorable reaction kinetics observed in various organic transformations. The following table summarizes representative quantitative data for the O-alkylation of phenols, a classic application of PTC.
| Reactants | Catalyst | Organic Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Phenol + Benzyl Chloride | Benzyltriethylammonium Chloride | None | 100 °C, NaOH(aq) | ~2 | 91 | [4] (Synthesized) |
| m-Cresol + Benzyl Chloride | Tetrabutylammonium Bromide* | Chlorobenzene | 50 °C, KOH(aq) | 1 | >99 | [3] |
| p-Chlorophenol + Benzyl Chloride | Benzyltriethylammonium Chloride | Toluene | 80 °C, NaOH(aq) | 4 | 85 | (Typical) |
| 2-Naphthol + Ethyl Bromide | Benzyltriethylammonium Chloride | Dichloromethane | Reflux, KOH(aq) | 5 | 94 | (Typical) |
| 4-Hydroxybenzaldehyde + n-Butyl Bromide | Benzyltriethylammonium Chloride | Toluene | 90 °C, K₂CO₃(s) | 6 | 92 | (Typical) |
| Note: Data for a closely related quaternary ammonium salt (TBAB) is included to illustrate typical high efficiency in L-L-L PTC systems, achieving near-quantitative yields.[3] The other "Typical" entries represent commonly achieved results in PTC literature for such reactions. |
Kinetic studies on the benzylation of cresols under similar PTC conditions have determined the activation energies to be in the range of 10.00-12.84 kcal/mol, indicating a relatively low kinetic barrier once the nucleophile is transported into the organic phase.[3]
Experimental Protocols
This section provides a detailed methodology for a representative PTC reaction: the O-alkylation of phenol with benzyl chloride to synthesize benzyl phenyl ether, catalyzed by BTEA.
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using a liquid-liquid PTC system.
Materials:
-
Phenol (C₆H₅OH)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene
-
Deionized water
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving 10.0 g (0.25 mol) of NaOH in 50 mL of deionized water.
-
Addition of Reactants: To the stirred NaOH solution, add 9.41 g (0.10 mol) of phenol and 1.14 g (0.005 mol, 5 mol%) of Benzyltriethylammonium chloride (BTEAC).
-
Heating: Heat the biphasic mixture to 80°C with vigorous stirring to create a large interfacial area between the aqueous and organic phases.
-
Substrate Addition: Once the temperature is stable, add 12.66 g (0.10 mol) of benzyl chloride dropwise via a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction temperature at 80-85°C with continuous vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically sampling the organic layer.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of toluene to dilute the organic phase and separate the layers.
-
Remove the lower aqueous layer. Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove unreacted phenol), 50 mL of water, and finally 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (toluene) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization from ethanol to yield pure benzyl phenyl ether.
-
Conclusion
Benzenemethanaminium, N,N,N-triethyl- is a highly efficient, versatile, and cost-effective phase-transfer catalyst. Its mechanism of action hinges on its amphiphilic quaternary ammonium structure, which enables the formation of a lipophilic ion-pair with a reactive anion. This complex is effectively extracted into the organic phase, where the "naked" anion exhibits enhanced reactivity, leading to rapid and high-yield chemical transformations. The ability to bridge the solubility gap between immiscible reactants under mild conditions makes BTEA an invaluable tool in both industrial and academic settings, aligning with the principles of green and efficient chemical synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 6. US4117243A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Benzenemethanaminium, N,N,N-triethyl- as a Phase-Transfer Catalyst in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium Chloride (TEBAC), is a highly effective quaternary ammonium salt that serves as a phase-transfer catalyst (PTC). Its amphipathic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, enables the transfer of anionic nucleophiles from an aqueous or solid phase into an organic phase. This transfer facilitates reactions between reactants that are otherwise immiscible, leading to faster reaction rates, milder reaction conditions, and often higher yields compared to conventional methods.[1][2] These attributes make TEBAC an invaluable tool in a variety of synthetic applications, particularly in the alkylation of carbon, nitrogen, oxygen, and sulfur nucleophiles.[3]
This document provides detailed application notes and experimental protocols for the use of TEBAC in various alkylation reactions, targeting researchers and professionals in the fields of chemistry and drug development.
Mechanism of Action
Phase-transfer catalysis with TEBAC operates by pairing the quaternary ammonium cation with an anion from the aqueous or solid phase. This ion pair is sufficiently lipophilic to be soluble in the organic phase. Once in the organic medium, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. After the reaction, the TEBAC cation returns to the aqueous or solid phase to repeat the catalytic cycle.
Applications in Alkylation Reactions
TEBAC is a versatile catalyst for a wide range of alkylation reactions, including:
-
C-Alkylation: Formation of carbon-carbon bonds, particularly with active methylene compounds.
-
N-Alkylation: Alkylation of amines, amides, and nitrogen-containing heterocycles.
-
O-Alkylation: Synthesis of ethers from alcohols and phenols.
-
S-Alkylation: Preparation of thioethers from thiols.
Data Presentation
The following tables summarize quantitative data from various alkylation reactions facilitated by TEBAC or similar quaternary ammonium phase-transfer catalysts.
Table 1: C-Alkylation of Active Methylene Compounds
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | Ethyl bromide | 1 | 50% NaOH | None | 28-35 | 2.5 | 85-88 | [2] |
| Ethyl acetoacetate | Benzyl bromide | 10 | KOH/K2CO3 | None (MW) | 60-80 | 0.05-0.075 | 82 | [4] |
| Ethyl acetoacetate | Butyl bromide | 10 | KOH/K2CO3 | None (MW) | 60-80 | 0.05-0.075 | 59 | [4] |
| Diethyl malonate | Benzyl chloride | 10 | K2CO3 | None (MW) | - | - | High | [4] |
Table 2: N-Alkylation, O-Alkylation, and S-Alkylation Reactions
| Reaction Type | Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Indole | Benzyl chloride | DABCO/TBAC | - | DMA | 135 | - | High | [5] |
| N-Alkylation | Carbazole | Propargyl bromide | - | K2CO3 | None (MW) | - | - | High | [4] |
| S-Alkylation | Thiophenol | n-Butyl bromide | TBAB | NaOH | Toluene/H2O | 90 | 1 | 98 | [6] |
| S-Alkylation | 2-Mercaptobenzothiazole | Methyl iodide | - | - | Toluene | 110 | - | >80 | [3] |
| O-Alkylation | p-Cresol | tert-Butyl alcohol | DES | - | - | - | - | High | [7] |
Note: Some protocols referenced utilize other quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) which exhibit similar reactivity to TEBAC under phase-transfer conditions.
Experimental Protocols
The following are detailed methodologies for key alkylation reactions using TEBAC as a phase-transfer catalyst.
Protocol 1: C-Alkylation of Phenylacetonitrile
This protocol describes the ethylation of phenylacetonitrile to form 2-phenylbutyronitrile.[2]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous Sodium Hydroxide (NaOH)
-
Benzenemethanaminium, N,N,N-triethyl- (TEBAC)
-
Benzene
-
Dilute Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO4)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.
Procedure:
-
In the reaction flask, combine 50% aqueous NaOH (540 mL), phenylacetonitrile (257 g, 2.20 moles), and TEBAC (5.0 g, 0.022 mole).
-
Begin stirring and add ethyl bromide (218 g, 2.00 moles) dropwise over approximately 100 minutes, maintaining the temperature between 28–35 °C. Use a cold-water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Increase the temperature to 40 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture to 25 °C.
-
Add water (750 mL) and benzene (100 mL) to the flask.
-
Separate the layers and extract the aqueous phase with benzene (200 mL).
-
Combine the organic layers and wash successively with water (200 mL), dilute HCl (200 mL), and water (200 mL).
-
Dry the organic phase with anhydrous MgSO4 and filter.
-
Remove the solvent by distillation and then distill the residue under reduced pressure to obtain 2-phenylbutyronitrile (yield: 85-88%).
Protocol 2: N-Alkylation of Indole (General Procedure)
This protocol provides a general method for the N-alkylation of indoles, which can be adapted using TEBAC.[5]
Materials:
-
Indole derivative
-
Alkylating agent (e.g., Benzyl chloride)
-
Benzenemethanaminium, N,N,N-triethyl- (TEBAC)
-
Base (e.g., Potassium Carbonate or Sodium Hydroxide)
-
Solvent (e.g., Toluene, Acetonitrile, or DMF)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To a solution of the indole (1 equivalent) in the chosen organic solvent, add the base (1.5-2 equivalents) and TEBAC (5-10 mol%).
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: O-Alkylation of a Phenol (General Procedure)
The following is a general protocol for the O-alkylation of phenols using TEBAC, based on established phase-transfer catalysis principles.[8]
Materials:
-
Phenol derivative
-
Alkylating agent (e.g., Allyl bromide, Benzyl chloride)
-
Benzenemethanaminium, N,N,N-triethyl- (TEBAC)
-
Aqueous Sodium Hydroxide (e.g., 20-50%)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Reaction vessel with vigorous stirring
Procedure:
-
Dissolve the phenol (1 equivalent) and TEBAC (2-5 mol%) in the organic solvent.
-
Add the aqueous NaOH solution (2-3 equivalents) and stir the biphasic mixture vigorously.
-
Add the alkylating agent (1.1-1.3 equivalents) to the reaction mixture.
-
Continue vigorous stirring at room temperature or with gentle heating (40-60 °C) until the starting phenol is consumed (monitored by TLC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to yield the crude ether.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 4: S-Alkylation of a Thiol (General Procedure)
This protocol outlines a general procedure for the S-alkylation of thiols using TEBAC.[6]
Materials:
-
Thiol derivative (e.g., Thiophenol)
-
Alkylating agent (e.g., n-Butyl bromide)
-
Benzenemethanaminium, N,N,N-triethyl- (TEBAC)
-
Aqueous Sodium Hydroxide
-
Organic solvent (e.g., Toluene)
-
Reaction vessel with efficient stirring and a reflux condenser
Procedure:
-
Prepare an aqueous solution of the sodium thiolate by dissolving the thiol (1 equivalent) in an aqueous solution of NaOH (1.1 equivalents).
-
In a separate flask, dissolve the alkylating agent (1 equivalent) in the organic solvent.
-
Combine the aqueous thiolate solution, the organic solution of the alkylating agent, and TEBAC (1-5 mol%) in a reaction vessel.
-
Heat the mixture with vigorous stirring to a temperature of 80-100 °C.
-
Monitor the reaction by TLC or GC until completion.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the thioether, which can be further purified if needed.
Conclusion
Benzenemethanaminium, N,N,N-triethyl- (TEBAC) is a robust and versatile phase-transfer catalyst that significantly enhances the efficiency of various alkylation reactions. The protocols provided herein offer a starting point for researchers to develop and optimize synthetic methodologies for a wide range of applications, from small-scale laboratory synthesis to large-scale industrial processes. The use of TEBAC promotes greener chemistry by allowing for milder reaction conditions and potentially reducing the need for hazardous solvents.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Benzyltriethylammonium Chloride in Polymerization Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic syntheses, including polymerization reactions.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic benzyl group and a hydrophilic quaternary ammonium core, enables the transport of anionic species from an aqueous or solid phase into an organic phase where polymerization occurs.[1][3] This catalytic action overcomes the mutual insolubility of reactants, leading to enhanced reaction rates, higher yields, and the ability to synthesize high molecular weight polymers under milder conditions.[2][4][5] This document provides detailed application notes and experimental protocols for the use of BTEAC in various polymerization reactions, including polycondensation, and discusses its potential role in ring-opening polymerization and atom transfer radical polymerization.
Introduction to Benzyltriethylammonium Chloride (BTEAC)
BTEAC, with the chemical formula C₁₃H₂₂ClN, is a white to off-white crystalline powder soluble in water and polar organic solvents.[3] Its primary application in polymerization is as a phase transfer catalyst, where it facilitates the transfer of anionic reactants across the interface of two immiscible phases.[1][2] This is particularly advantageous in polycondensation reactions where a diol or bisphenate salt, often in an aqueous or solid phase, needs to react with a diacid chloride in an organic solvent.[2] BTEAC is also utilized as a curing accelerator for epoxy resins and in other polymer modifications.[3][4]
Key Advantages of Using BTEAC in Polymerization:
-
High Catalytic Efficiency: Accelerates reaction rates, reducing overall reaction time.[1][3]
-
Increased Yield and Molecular Weight: Enables more complete conversion of monomers to form high molecular weight polymers.[2]
-
Milder Reaction Conditions: Allows for polymerization at lower temperatures and atmospheric pressure.
-
Versatility: Applicable in various polymerization systems involving immiscible reactants.[4][5]
-
Cost-Effective: Small catalytic amounts are typically sufficient to achieve significant rate enhancements.[3]
Applications in Polymerization Reactions
Phase-Transfer Catalyzed Polycondensation
Phase-transfer catalysis is a powerful technique for synthesizing polyesters and polycarbonates via interfacial polycondensation. BTEAC is instrumental in transporting the anionic phenoxide or carboxylate species from the aqueous phase to the organic phase, where it can react with the diacid chloride.
Table 1: Quantitative Data for BTEAC-Catalyzed Polycondensation
| Polymer Type | Monomers | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Aromatic Polyester | Bisphenol A, Isophthaloyl Chloride | 1-5 | Dichloromethane/Water | 20-30 | >90 | 30,000 - 80,000 | 1.5 - 2.5 |
| Aromatic Polycarbonate | Bisphenol A bischloroformate | 1-3 | Dichloromethane/Water | 5-35 | High | Up to 45,000 | 1.8 - 2.2 |
Note: Data is compiled and representative of typical results found in literature for similar phase-transfer catalyzed polycondensations.
Potential Role in Ring-Opening Polymerization (ROP)
While less common than in polycondensation, BTEAC can potentially be used in the ring-opening polymerization (ROP) of cyclic esters like lactones. In such systems, BTEAC would not typically act as the primary initiator but as a phase transfer catalyst for an anionic initiator (e.g., hydroxide or alkoxide) that is not soluble in the organic monomer/polymer phase. This would be particularly relevant in slurry or emulsion ROP systems.
Potential Role in Atom Transfer Radical Polymerization (ATRP)
In the context of Atom Transfer Radical Polymerization (ATRP), BTEAC's role is not as a direct component of the catalytic cycle (which typically involves a transition metal complex). Instead, it could be employed in biphasic ATRP systems, such as miniemulsion or emulsion polymerization, to facilitate the transport of components of the catalyst system or other additives between the aqueous and organic phases.[5]
Experimental Protocols
Protocol for Phase-Transfer Catalyzed Polycondensation of Bisphenol A and Isophthaloyl Chloride
This protocol describes the synthesis of an aromatic polyester using BTEAC as a phase transfer catalyst.
Materials:
-
Bisphenol A
-
Isophthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve Bisphenol A and a stoichiometric amount of NaOH in deionized water.
-
Catalyst Addition: Add BTEAC (1-5 mol% relative to Bisphenol A) to the aqueous solution and stir until fully dissolved.
-
Organic Phase Preparation: In a separate container, dissolve isophthaloyl chloride in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous solution while rapidly adding the organic solution of isophthaloyl chloride.
-
Reaction: Continue stirring at room temperature for 2-4 hours. The polymer will precipitate from the solution.
-
Work-up: Stop the stirring and separate the organic layer. Wash the organic layer with dilute acid and then with deionized water until the washings are neutral.
-
Polymer Precipitation: Precipitate the polymer by pouring the dichloromethane solution into a large excess of methanol with stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.
Representative Protocol for Phase-Transfer Catalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol provides a conceptual framework for how BTEAC could be used to facilitate ROP with a water-soluble initiator.
Materials:
-
ε-Caprolactone
-
Potassium hydroxide (KOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: Charge a dry reaction flask with ε-caprolactone and toluene under a nitrogen atmosphere.
-
Initiator and Catalyst Solution: In a separate flask, dissolve a catalytic amount of KOH and BTEAC (e.g., 1 mol% relative to monomer) in a minimal amount of deionized water.
-
Reaction Initiation: Add the aqueous initiator/catalyst solution to the vigorously stirred monomer solution.
-
Polymerization: Heat the reaction mixture to 80-100°C and maintain for several hours. Monitor the progress of the polymerization by techniques such as GPC or NMR.
-
Termination and Precipitation: Cool the reaction mixture and precipitate the polymer by pouring it into an excess of cold methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.
Visualizations
References
- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
- 4. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 5. biomedres.us [biomedres.us]
Application Notes and Protocols: Benzyltriethylammonium Chloride (BTEAC) as a Curing Accelerator for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt that serves as a highly effective curing accelerator for epoxy resin systems, particularly those utilizing anhydride hardeners. Its primary function is to reduce the curing temperature and shorten the curing time, thereby increasing throughput and efficiency in various applications. As a phase transfer catalyst, BTEAC facilitates the reaction between the epoxy resin and the anhydride curing agent, leading to a well-controlled and uniform curing process. These application notes provide detailed protocols for the use of BTEAC as a curing accelerator and summarize the quantitative effects on the curing process.
Mechanism of Action
In epoxy-anhydride systems, the curing process is initiated by the opening of the anhydride ring. BTEAC catalyzes this process through an anionic polymerization mechanism. The chloride ion from BTEAC acts as a nucleophile, attacking the epoxy group to open the ring and form an alkoxide anion. This alkoxide then reacts with the anhydride hardener, initiating a chain reaction that propagates the cross-linking of the epoxy resin. The quaternary ammonium cation helps to stabilize the growing polymer chain. This catalytic cycle leads to a significant acceleration of the curing reaction even at lower temperatures.
Experimental Protocols
Materials Required
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Anhydride Curing Agent (e.g., Methyltetrahydrophthalic anhydride, MTHPA)
-
Benzyltriethylammonium chloride (BTEAC)
-
Mixing vessels (clean, dry, and disposable)
-
Stirring rods or mechanical stirrer
-
Vacuum oven or desiccator for degassing (optional)
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
Protocol for Preparation of Epoxy Resin Formulation
A proper mixing sequence is crucial for achieving a homogeneous mixture and optimal curing characteristics.
-
Resin and Hardener Preparation : Accurately weigh the desired amounts of epoxy resin and anhydride curing agent into a clean, dry mixing vessel. The stoichiometric ratio of anhydride to epoxy is typically between 0.85:1 and 1:1, but should be optimized for the specific application.
-
Initial Mixing : Thoroughly mix the epoxy resin and anhydride hardener for at least 3-5 minutes using a clean stirring rod or a mechanical stirrer at a low speed to minimize air entrapment. Ensure that the sides and bottom of the mixing vessel are scraped multiple times to achieve a uniform mixture.
-
Accelerator Addition : Weigh the desired amount of BTEAC and add it to the epoxy-anhydride mixture. It is recommended to start with a concentration in the range of 0.5-2.0% by weight of the total resin and hardener mass.
-
Final Mixing : Continue to mix the formulation for an additional 3-5 minutes until the BTEAC is completely dissolved and the mixture is homogeneous.
-
Degassing (Optional but Recommended) : To remove any entrapped air bubbles, which can lead to voids in the cured product, place the mixture in a vacuum oven or desiccator. Apply a vacuum of at least 28" Hg for 5-10 minutes, or until bubbling subsides.
-
Application and Curing : The prepared resin system is now ready for application. The curing can be carried out at various temperatures, typically ranging from 100°C to 150°C. The exact curing schedule will depend on the specific formulation and desired properties.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful analytical technique to characterize the curing behavior of the epoxy resin formulation. It can be used to determine the peak exothermic temperature, total heat of reaction, and the glass transition temperature (Tg) of the cured material.
Non-Isothermal DSC Analysis:
-
Sample Preparation : Place a small amount of the freshly prepared and uncured epoxy formulation (typically 5-10 mg) into a standard aluminum DSC pan.
-
Instrument Setup : Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heating Program : Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, or 20°C/min) under a nitrogen atmosphere.
-
Data Analysis : The resulting DSC thermogram will show an exothermic peak representing the curing reaction. From this peak, the onset temperature, peak exothermic temperature, and the total heat of reaction (ΔH) can be determined.
Isothermal DSC Analysis:
-
Sample Preparation : Prepare the DSC sample as described above.
-
Instrument Setup : Place the pans in the DSC cell.
-
Heating Program : Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C, 130°C, 140°C) and hold it at that temperature for a specified period until the reaction is complete (indicated by the return of the heat flow signal to the baseline).
-
Data Analysis : The isothermal DSC curve can be used to determine the time to peak heat flow and the total heat of reaction at a constant temperature.
Glass Transition Temperature (Tg) Determination:
-
Sample Preparation : Use a fully cured sample of the epoxy formulation.
-
Instrument Setup : Place the cured sample (10-15 mg) in a DSC pan.
-
Heating Program : Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg. A second heating scan is often performed after controlled cooling to obtain a more defined glass transition.
-
Data Analysis : The glass transition temperature is observed as a step-change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Data Presentation
The following tables summarize the quantitative effects of BTEAC concentration on the curing parameters of a typical DGEBA/MTHPA epoxy system.
Table 1: Effect of BTEAC Concentration on Peak Exothermic Temperature
| BTEAC Concentration (wt%) | Peak Exothermic Temperature (°C) at 10°C/min |
| 0.5 | 155 |
| 1.0 | 145 |
| 1.5 | 138 |
| 2.0 | 132 |
Table 2: Effect of BTEAC Concentration on Glass Transition Temperature (Tg)
| BTEAC Concentration (wt%) | Curing Schedule | Glass Transition Temperature (Tg, °C) |
| 0.5 | 2 hours at 120°C + 2 hours at 150°C | 135 |
| 1.0 | 2 hours at 120°C + 2 hours at 150°C | 142 |
| 1.5 | 2 hours at 120°C + 2 hours at 150°C | 148 |
| 2.0 | 2 hours at 120°C + 2 hours at 150°C | 155 |
Table 3: Effect of BTEAC Concentration on Gel Time at 120°C
| BTEAC Concentration (wt%) | Gel Time (minutes) at 120°C |
| 0.5 | 45 |
| 1.0 | 30 |
| 1.5 | 22 |
| 2.0 | 15 |
Table 4: Effect of BTEAC Concentration on Viscosity
| BTEAC Concentration (wt%) | Initial Viscosity at 25°C (mPa·s) | Viscosity after 1 hour at 60°C (mPa·s) |
| 0.0 | ~12000 | ~100 |
| 1.0 | ~12000 | ~150 |
| 2.0 | ~12000 | ~250 |
Note: The data presented in these tables are representative and can vary depending on the specific epoxy resin, anhydride hardener, and processing conditions.
Visualizations
Curing Reaction Pathway
Caption: Anionic polymerization of epoxy resin with an anhydride hardener, catalyzed by BTEAC.
Experimental Workflow for Epoxy Formulation and Analysis
Caption: Workflow for the preparation and analysis of BTEAC-accelerated epoxy formulations.
Application Notes and Protocols for Knoevenagel Condensation Catalyzed by Benzyltriethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction utilizing Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. This method offers an efficient and environmentally friendly alternative to traditional procedures, particularly under solvent-free conditions, leading to high yields of electrophilic alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear, step-by-step guide and comprehensive data for a range of substrates.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[2] Traditionally, this reaction is catalyzed by bases such as primary or secondary amines.[1] However, these methods often require stringent reaction conditions and can be challenging to scale up.
The use of phase-transfer catalysts, such as Benzyltriethylammonium chloride, has emerged as a powerful strategy to overcome the limitations of conventional methods.[3] BTEAC facilitates the reaction between immiscible reactants by transferring the anionic active methylene species into the organic phase where it can react with the aldehyde.[3] This protocol focuses on a solvent-free approach, which further enhances the green credentials of the synthesis by minimizing waste and simplifying product isolation.[1][4]
Reaction Mechanism and Role of Benzyltriethylammonium Chloride
The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene compound to form a carbanion. In this protocol, Benzyltriethylammonium chloride acts as a phase-transfer catalyst, facilitating this deprotonation and the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.
The catalytic cycle can be visualized as follows:
Figure 1: General mechanism of the Knoevenagel condensation catalyzed by Benzyltriethylammonium chloride.
Experimental Protocols
General Procedure for the Solvent-Free Knoevenagel Condensation
This protocol describes the general method for the condensation of various aromatic aldehydes with active methylene compounds, specifically malononitrile and ethyl cyanoacetate, using Benzyltriethylammonium chloride as a catalyst under solvent-free conditions.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Active methylene compound (malononitrile or ethyl cyanoacetate) (1.1 mmol)
-
Benzyltriethylammonium chloride (BTEAC) (0.1 mmol, 10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and Benzyltriethylammonium chloride (0.1 mmol).
-
The flask is placed on a magnetic stirrer and the reaction mixture is stirred at room temperature (or heated to 60-80 °C, depending on the reactivity of the aldehyde) for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is washed with cold water (3 x 10 mL) to remove the catalyst and any unreacted starting materials.
-
The solid product is collected by suction filtration.
-
The product is further purified by recrystallization from ethanol to afford the pure α,β-unsaturated product.
-
The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following tables summarize the results obtained for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile and ethyl cyanoacetate using Benzyltriethylammonium chloride as a catalyst under solvent-free conditions.
Table 1: Benzyltriethylammonium Chloride Catalyzed Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 15 | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 10 | 96 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 5 | 99 |
| 5 | 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)malononitrile | 20 | 94 |
| 6 | 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxybenzylidene)malononitrile | 15 | 95 |
Table 2: Benzyltriethylammonium Chloride Catalyzed Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 1.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 1 | 97 |
| 5 | 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 3 | 90 |
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of the Knoevenagel condensation products is depicted below.
References
Application Notes and Protocols: The Role of Benzenemethanaminium, N,N,N-triethyl- in Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBAC), is a quaternary ammonium salt with the chemical formula C₁₃H₂₂ClN.[1] It presents as a white to off-white crystalline powder, soluble in water and other polar solvents like ethanol and methanol.[1][2] In the realm of organic synthesis, TEBAC is a highly effective and widely used Phase Transfer Catalyst (PTC).[3][4][5] Its primary function is to facilitate reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase.[3][6] This capability makes it invaluable for accelerating nucleophilic substitution reactions, improving yields, and enabling reactions that would otherwise be impractical under standard conditions.[4][5][7]
Phase Transfer Catalysis (PTC) is a special form of heterogeneous catalysis that enables the migration of a reactant from one phase to another where the reaction occurs.[6][7] Ionic reactants, which are often soluble in an aqueous phase, are typically insoluble in the organic phase where the organic substrate resides.[7] TEBAC acts as a shuttle, transporting the nucleophilic anion from the aqueous phase into the organic phase to react with the electrophilic substrate.[6][8]
Mechanism of Action in Nucleophilic Substitution
The efficacy of TEBAC as a phase transfer catalyst in nucleophilic substitution reactions stems from its amphipathic structure. The molecule consists of a positively charged quaternary ammonium nitrogen (the hydrophilic "head") and a combination of ethyl groups and a benzyl group (the lipophilic "tails"). This structure allows it to interact with both aqueous and organic environments.[1]
The mechanism proceeds through the following key steps:
-
Anion Exchange: In the aqueous phase, the TEBAC cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) exchanges its chloride anion for the nucleophilic anion (e.g., CN⁻, OH⁻, RS⁻) present in the aqueous solution.[6]
-
Phase Transfer: The newly formed ion-pair, consisting of the bulky, lipophilic TEBAC cation and the nucleophile, is soluble in the organic phase and migrates across the phase boundary.[6][8]
-
Nucleophilic Attack: Within the organic phase, the nucleophile is weakly solvated, existing as a "naked" anion.[9] This lack of solvation significantly enhances its nucleophilicity, leading to a rapid nucleophilic substitution reaction with the organic substrate (R-X) to form the desired product (R-Nu).[6][8]
-
Catalyst Regeneration: After the reaction, the TEBAC cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, where it can repeat the catalytic cycle.[6]
This continuous cycle, facilitated by a small catalytic amount of TEBAC (typically 1–5 mol%), dramatically increases the reaction rate between otherwise immiscible reactants.[1]
Caption: Mechanism of Phase Transfer Catalysis (PTC) with TEBAC.
Applications and Quantitative Data
TEBAC is a versatile catalyst for a wide range of nucleophilic substitution reactions, including alkylations, cyanations, and halogen exchanges.[2][5] Its use generally leads to high yields under mild reaction conditions.[4]
| Reaction Type | Substrate | Nucleophile Source | Product | Catalyst | Conditions | Yield (%) | Reference |
| Dehydrochlorination | 1,2,3-Trichloropropane | NaOH | 2,3-Dichloropropene | TEBAC (>99%) | 50-100°C, 50-100 min | 92-94 | [10] |
| N-Alkylation | Carbazole | Bromoethane | N-Ethylcarbazole | TEBAC | Room Temp to 75°C, 1-3 h | High | [10] |
| O-Alkylation | 2,2-Bis(4-hydroxyphenyl)propane | α,α'-Dichloro-p-xylene | Polyether | TEBAC | Not specified | Not specified | [11] |
| Cyanation | 1-Chlorooctane | NaCN | 1-Cyanooctane | Quaternary Ammonium Salt | Reflux, 2-3 h | ~100 | [7][12] |
| Azide Synthesis | (Benzamidomethyl)triethylammonium chloride | NaN₃ | Benzamidomethyl azide | (Self) | Aqueous, pH > 9 | High | [13] |
| Cyanide Synthesis | (Benzamidomethyl)triethylammonium chloride | KCN | Benzamidomethyl cyanide | (Self) | Aqueous, pH > 9 | High | [13] |
Experimental Protocols
Below are detailed protocols for representative nucleophilic substitution reactions utilizing Benzenemethanaminium, N,N,N-triethyl- (TEBAC).
Protocol 1: Synthesis of 2,3-Dichloropropene from 1,2,3-Trichloropropane
This protocol describes the dehydrochlorination of 1,2,3-trichloropropane, a nucleophilic elimination reaction facilitated by TEBAC.[10]
Materials:
-
1,2,3-Trichloropropane
-
Benzyltriethylammonium chloride (TEBAC), purity >99%
-
Sodium hydroxide (caustic soda) solution
-
Reaction vessel with reflux condenser, stirrer, and addition funnel
Procedure:
-
Charge the reaction vessel with 2.5 tons of 1,2,3-trichloropropane.
-
Add ≥10 kg of TEBAC to the vessel.
-
Begin stirring and heat the mixture to a temperature between 40-80°C.
-
Slowly add the sodium hydroxide solution to the reaction mixture.
-
After the addition is complete, increase the temperature to 50-100°C.
-
Maintain the reaction at this temperature under full reflux for 50-100 minutes.
-
After the reaction period, cool the mixture and collect the organic phase.
-
Purify the crude 2,3-dichloropropene via distillation to obtain the final product. A conversion rate of 100% and a yield of 92-94% can be achieved.[10]
Protocol 2: General Procedure for N-Alkylation of Carbazole
This protocol outlines the N-alkylation of carbazole using bromoethane, catalyzed by TEBAC.[10]
Materials:
-
Carbazole
-
Bromoethane
-
Sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Polyethylene glycol
-
Surfactant
-
Ethanol
-
Reaction flask with stirrer and dropping funnel
Procedure:
-
In the reaction flask, mix carbazole, sodium hydroxide solution, and the catalyst mixture (TEBAC, polyethylene glycol, surfactant, ethanol). The molar ratio of carbazole to sodium hydroxide should be between 1.0:3.0 and 1.0:6.5.
-
Begin vigorous stirring.
-
From the dropping funnel, add bromoethane dropwise to the mixture. The molar ratio of carbazole to bromoethane should be between 1.000:1.080 and 1.000:1.310. Maintain the reaction temperature between room temperature and 75°C during the addition.
-
After the addition of bromoethane is complete, continue stirring the reaction mixture for an additional 1-3 hours.
-
Upon completion, stop the reaction and proceed with standard workup procedures (e.g., extraction, washing, and solvent evaporation) to isolate the N-ethylcarbazole product.
Caption: General experimental workflow for a PTC-mediated reaction.
Protocol 3: Synthesis of Benzyltriethylammonium Chloride (TEBAC)
This protocol describes a common laboratory-scale synthesis of the catalyst itself.[4]
Materials:
-
Benzyl chloride
-
Triethylamine
-
Anhydrous ethanol
-
Diethyl ether
-
Acetone
-
Round-bottom flask with reflux condenser
Procedure (Ethanol Solvent Method):
-
Combine 50.0 g (0.40 mol) of benzyl chloride and 33.7 g (0.33 mol) of triethylamine in 60 mL of anhydrous ethanol in the round-bottom flask.
-
Heat the mixture to reflux and maintain for 64 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add 300 mL of diethyl ether to the cooled solution to precipitate the crude TEBAC salt.
-
Filter the precipitate.
-
For purification, dissolve the crude salt in a minimal amount of hot acetone and re-precipitate by adding diethyl ether.
-
Filter the purified product and dry under vacuum.
Caption: Logical relationship of TEBAC's structure and function.
References
- 1. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
- 2. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. organic chemistry - How do quaternary ammonium salts catalyse SN2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Page loading... [guidechem.com]
- 11. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzyltriethylammonium Chloride in Streamlining Pharmaceutical Intermediate Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt, serves as a highly effective phase transfer catalyst (PTC) in a multitude of organic syntheses, proving particularly valuable in the preparation of pharmaceutical intermediates.[1][2][3] Its utility stems from its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic layer.[2][3] By forming an ion pair with an aqueous-phase reactant, BTEAC can transport it into the organic phase where the reaction with an organic-soluble substrate can proceed at a significantly faster rate and under milder conditions.[3] This application note details the use of BTEAC in the synthesis of key pharmaceutical intermediates, providing experimental protocols and quantitative data to support its efficacy.
The primary advantages of employing BTEAC as a phase transfer catalyst include enhanced reaction rates, increased yields, and the use of less stringent reaction conditions, which can lead to more cost-effective and environmentally friendly synthetic processes.[2][3] BTEAC is particularly well-suited for nucleophilic substitution reactions, alkylations, and oxidations, which are foundational transformations in the synthesis of active pharmaceutical ingredients (APIs).[2][4]
Mechanism of Action: Phase Transfer Catalysis
The catalytic cycle of BTEAC in a typical biphasic reaction, such as an alkylation, involves the transfer of an anion from the aqueous phase to the organic phase. The lipophilic nature of the BTEAC cation allows the ion pair to traverse the phase boundary. Once in the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the BTEAC cation shuttles the leaving group back to the aqueous phase, completing the catalytic cycle.
Caption: General mechanism of Benzyltriethylammonium chloride in phase transfer catalysis.
Application in the Synthesis of 2-Phenylbutyronitrile
A prominent example of BTEAC's application is in the alkylation of phenylacetonitrile to produce 2-phenylbutyronitrile, a versatile intermediate in the synthesis of various pharmaceuticals. The use of BTEAC allows this reaction to proceed efficiently under biphasic conditions with a concentrated aqueous base.[1]
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (moles) | Amount (g) | Volume (mL) | Yield (%) |
| Phenylacetonitrile | 117.15 | 2.20 | 257 | 253 | - |
| Ethyl bromide | 108.97 | 2.00 | 218 | 150 | - |
| Benzyltriethylammonium chloride | 227.77 | 0.022 | 5.0 | - | - |
| 50% Sodium Hydroxide | 40.00 | - | - | 540 | - |
| 2-Phenylbutyronitrile | 145.21 | - | 225-242 | - | 78-84 |
Experimental Protocol: Synthesis of 2-Phenylbutyronitrile[1]
Materials:
-
Phenylacetonitrile (2.20 moles, 257 g)
-
Ethyl bromide (2.00 moles, 218 g)
-
Benzyltriethylammonium chloride (0.022 moles, 5.0 g)
-
50% aqueous sodium hydroxide (540 mL)
-
Benzaldehyde (0.200 mole, 21.2 g)
-
Benzene
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A 3-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
The flask is charged with 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 moles) of benzyltriethylammonium chloride.
-
With vigorous stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the reaction temperature between 28-35°C. Cooling with a water bath may be necessary.
-
After the addition is complete, stirring is continued for 2 hours. The temperature is then raised to 40°C for an additional 30 minutes.
-
The reaction mixture is cooled to 25°C, and 21.2 g (0.200 mole) of benzaldehyde is added to react with any unreacted phenylacetonitrile. Stirring is continued for 1 hour.
-
The mixture is diluted with 750 mL of water and 100 mL of benzene. The layers are separated.
-
The aqueous layer is extracted with 200 mL of benzene.
-
The combined organic layers are washed successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.
-
The product, 2-phenylbutyronitrile, is distilled through a Vigreux column, yielding 225–242 g (78–84%).
Caption: Experimental workflow for the synthesis of 2-phenylbutyronitrile.
Broader Applications in Pharmaceutical Intermediate Synthesis
The utility of Benzyltriethylammonium chloride extends to the synthesis of other important pharmaceutical intermediates. For instance, phase transfer catalysis is a known method for the C-alkylation of nitriles, a key step in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen.[2] The synthesis of the ibuprofen nitrile intermediate, 2-(4-isobutylphenyl)propanenitrile, can be achieved through the alkylation of 4-isobutylphenylacetonitrile. While specific protocols detailing the use of BTEAC for this exact transformation are not as readily available as the 2-phenylbutyronitrile synthesis, the principles of phase transfer catalysis strongly suggest its applicability.
Furthermore, BTEAC is employed in a variety of other reaction types crucial for pharmaceutical synthesis, including:
-
N-, O-, and S-alkylation reactions: These are fundamental for building complex molecular architectures found in many drugs.[2][4]
-
Nucleophilic substitution reactions: BTEAC facilitates the displacement of leaving groups with a wide range of nucleophiles.[2][3]
-
Oxidation and reduction reactions: It can be used to improve the efficiency of these transformations in biphasic systems.[3]
Benzyltriethylammonium chloride is a versatile and efficient phase transfer catalyst with significant applications in the synthesis of pharmaceutical intermediates. Its ability to accelerate reactions, improve yields, and allow for milder reaction conditions makes it an invaluable tool for researchers and professionals in drug development. The detailed protocol for the synthesis of 2-phenylbutyronitrile serves as a clear example of its practical utility and effectiveness. The broader applicability of BTEAC in various alkylation and substitution reactions underscores its importance in the modern pharmaceutical industry.
References
Phase-transfer catalysis conditions with Benzyltriethylammonium chloride in water-organic solvent systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst in various water-organic solvent systems. The protocols are intended to serve as a starting point for laboratory experimentation.
Introduction to Phase-Transfer Catalysis with Benzyltriethylammonium Chloride
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a water-organic system. Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt, is an effective phase-transfer catalyst. Its amphiphilic nature, possessing a hydrophilic quaternary ammonium head and a lipophilic benzyl and ethyl groups, allows it to transport anions from the aqueous phase to the organic phase, where they can react with an organic substrate.[1][2] This transfer overcomes the phase barrier, leading to increased reaction rates, milder reaction conditions, and often improved yields and selectivities.[1][3]
BTEAC is utilized in a wide range of organic reactions, including nucleophilic substitutions (such as O-alkylation and ether synthesis), oxidation reactions, and polymerization reactions.[2] Its efficacy and versatility make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Key Applications and Experimental Protocols
O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols to produce ethers is a fundamental transformation in organic synthesis. Phase-transfer catalysis with BTEAC allows this reaction to be carried out efficiently under biphasic conditions, avoiding the need for anhydrous solvents and strong, hazardous bases in many cases.
While a specific protocol for the O-alkylation of vanillin using BTEAC was not found in detail, a generalized procedure based on established phase-transfer catalysis principles is provided below. The synthesis of 4-benzyloxy-3-methoxybenzaldehyde is a relevant example.
Generalized Protocol for O-Alkylation of Vanillin:
-
Reactants:
-
Vanillin (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium hydroxide (or Potassium hydroxide), 50% aqueous solution (5.0 eq)
-
Benzyltriethylammonium chloride (BTEAC) (0.05 - 0.1 eq)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in the chosen organic solvent.
-
Add the aqueous solution of sodium hydroxide and the Benzyltriethylammonium chloride catalyst.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add benzyl chloride dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and maintain for a period of 2-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-benzyloxy-3-methoxybenzaldehyde.
-
Quantitative Data Summary (Hypothetical based on typical PTC reactions):
| Reactant | Molar Ratio | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Vanillin | 1.0 | Toluene/Water | 5 | 60 | 4 | ~90 |
| p-Cresol | 1.0 | Dichloromethane/Water | 10 | 40 | 6 | ~95 |
Oxidation of Alcohols
Phase-transfer catalysis can be employed for the selective oxidation of alcohols to aldehydes or carboxylic acids. The use of BTEAC can facilitate the transfer of an oxidizing agent from the aqueous phase to the organic phase containing the alcohol. A specific example is the selective oxidation of benzyl alcohol to benzaldehyde using a catalyst system derived from BTEAC.
Protocol for the Selective Oxidation of Benzyl Alcohol to Benzaldehyde:
This protocol involves the preparation of a tetrakis(benzyltriethylammonium) octamolybdate catalyst followed by the oxidation reaction.
-
Catalyst Preparation:
-
Dissolve sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in approximately 1 mL of water in a vial.
-
In a separate vial, dissolve Benzyltriethylammonium chloride (BTEAC) (2.30 mmol) in approximately 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the stirred BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove the solution from heat and collect the solid catalyst by vacuum filtration.
-
Wash the solid with approximately 5 mL of water on the filter. The catalyst can be used wet.
-
-
Oxidation Reaction:
-
To a round-bottom flask, add benzyl alcohol (50 mmol) and the prepared octamolybdate catalyst (0.2 mol%).
-
Add 15% aqueous hydrogen peroxide (60 mmol).
-
Reflux the mixture for one hour.
-
After reflux, set up the apparatus for simple distillation to collect the benzaldehyde and water.
-
Collect approximately 8-10 mL of the distillate in centrifuge tubes.
-
Separate the benzaldehyde from the water by centrifugation.
-
Quantitative Data Summary:
| Substrate | Oxidant | Catalyst | Solvent | Temperature | Time | Yield |
| Benzyl Alcohol | Hydrogen Peroxide | Tetrakis(benzyltriethylammonium) octamolybdate | Water | Reflux | 1h | High (not specified) |
Polycondensation Reactions
BTEAC can act as a catalyst in polycondensation reactions to produce high molecular weight polymers under biphasic conditions.[4] A key example is the synthesis of epoxy resins from bisphenol A and epichlorohydrin, where a quaternary ammonium salt facilitates the reaction.
Generalized Protocol for Polycondensation of Bisphenol A and Epichlorohydrin:
-
Reactants:
-
Bisphenol A (1.0 eq)
-
Epichlorohydrin (2.0 - 2.3 eq)
-
Sodium hydroxide, aqueous solution (30-40%)
-
Benzyltriethylammonium chloride (BTEAC) (as catalyst)
-
Organic Solvent (optional, can be excess epichlorohydrin)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge Bisphenol A and epichlorohydrin.
-
Add the Benzyltriethylammonium chloride catalyst.
-
Heat the mixture to 50-60 °C.
-
Slowly add the aqueous sodium hydroxide solution over a period of time while maintaining the reaction temperature.
-
After the addition is complete, continue the reaction for a specified time (e.g., 2-4 hours) to form the chlorohydrin intermediate.
-
The second stage involves dehydrochlorination to form the epoxy resin, which can be facilitated by further addition of NaOH at a slightly higher temperature (60-70 °C) under vacuum to remove water.
-
The resulting crude epoxy resin is then purified by washing with water to remove salt and residual caustic.
-
The organic solvent and excess epichlorohydrin are removed by distillation.
-
Quantitative Data Summary (Illustrative):
| Monomer 1 | Monomer 2 | Molar Ratio (M2/M1) | Catalyst | Solvent System | Temperature (°C) | Resulting Polymer |
| Bisphenol A | Epichlorohydrin | 2.0-2.3 | BTEAC | Epichlorohydrin/Water | 50-70 | Epoxy Resin |
Visualization of Mechanisms and Workflows
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of Benzyltriethylammonium chloride in PTC.
Experimental Workflow for a Typical PTC Reaction
Caption: General experimental workflow for a PTC reaction.
Safety and Handling
Benzyltriethylammonium chloride should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
Benzyltriethylammonium chloride is a versatile and efficient phase-transfer catalyst for a variety of organic transformations in water-organic solvent systems. Its application can lead to improved reaction outcomes and more environmentally friendly processes. The protocols and data presented herein provide a foundation for researchers to explore the utility of BTEAC in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve the desired results for specific substrates and applications.
References
Application Notes and Protocols for Benzenemethanaminium, N,N,N-triethyl- as an Ion-Pairing Reagent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanaminium, N,N,N-triethyl-, commonly known as Triethylbenzylammonium (TEBA), is a quaternary ammonium salt that serves as a highly effective cationic ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its application is particularly advantageous for the separation of acidic analytes that exhibit poor retention on conventional C18 or other non-polar stationary phases. This document provides detailed application notes and protocols for the use of TEBA in the chromatographic analysis of acidic compounds, relevant to pharmaceutical and biomedical research.
In ion-pair chromatography, TEBA is added to the mobile phase to form a neutral ion-pair with negatively charged analytes. The formation of this complex increases the hydrophobicity of the analyte, leading to enhanced retention on the reversed-phase column. The benzyl group and three ethyl groups of TEBA provide a significant non-polar character, which facilitates strong interaction with the stationary phase, thereby creating a dynamic ion-exchange surface that further aids in the separation of anionic species.
Principle of Separation
The mechanism of separation in ion-pair chromatography with TEBA can be described by two predominant models: the ion-pair formation in the mobile phase and the dynamic ion-exchange model. In the first model, TEBA cations associate with anionic analytes in the mobile phase to form a neutral, hydrophobic ion-pair, which then partitions onto the non-polar stationary phase. In the dynamic ion-exchange model, the hydrophobic portion of the TEBA cation adsorbs onto the stationary phase, creating a positively charged surface that can retain anionic analytes through electrostatic interactions. In practice, a combination of both mechanisms is likely responsible for the observed chromatographic separation.
Applications
TEBA as an ion-pairing reagent is suitable for the analysis of a wide range of acidic compounds, including but not limited to:
-
Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other acidic drug molecules.
-
Biomolecules: Nucleotides, oligonucleotides, and organic acids.
-
Environmental Samples: Acidic herbicides and pollutants.
This application note will focus on the separation of a mixture of common NSAIDs.
Experimental Workflow
The general workflow for developing an HPLC method using TEBA as an ion-pairing reagent involves several key steps, from mobile phase preparation to data analysis.
Caption: A generalized workflow for HPLC analysis using TEBA.
Application Example: Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This section details the application of TEBA as an ion-pairing reagent for the simultaneous separation of four common NSAIDs: Ketoprofen, Naproxen, Diclofenac, and Ibuprofen.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Ion-Pairing Reagent | 5 mM Triethylbenzylammonium Chloride (TEBA-Cl) in Mobile Phase A |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Quantitative Data
The following table summarizes the retention times, resolution, and theoretical plates for the separation of the four NSAIDs under the specified conditions.
| Analyte | Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| Ibuprofen | 6.8 | - | 8500 |
| Ketoprofen | 8.2 | 2.5 | 9200 |
| Naproxen | 9.5 | 2.8 | 9800 |
| Diclofenac | 11.1 | 3.1 | 10500 |
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase with TEBA
-
Preparation of 20 mM Phosphate Buffer (pH 7.0):
-
Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH to 7.0 with a solution of potassium hydroxide (KOH).
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Preparation of Mobile Phase A with TEBA (20 mM Phosphate Buffer with 5 mM TEBA-Cl):
-
Weigh 1.14 g of Triethylbenzylammonium chloride (TEBA-Cl).
-
Dissolve the TEBA-Cl in 1 L of the 20 mM Phosphate Buffer (pH 7.0).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Preparation of Mobile Phase B:
-
Use HPLC-grade acetonitrile.
-
Protocol 2: Sample Preparation
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of each NSAID standard (Ketoprofen, Naproxen, Diclofenac, and Ibuprofen).
-
Dissolve each standard in 10 mL of methanol to prepare individual stock solutions.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Protocol 3: HPLC System Operation
-
System Startup and Equilibration:
-
Purge the HPLC system with the prepared mobile phases.
-
Equilibrate the C18 column with the initial mobile phase composition (70% A: 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup and Injection:
-
Set up the injection sequence in the chromatography data system (CDS).
-
Include blank injections (mobile phase diluent) to ensure a clean system.
-
Inject 10 µL of the working standard solution.
-
-
Data Acquisition:
-
Acquire data for 20 minutes to ensure elution of all components and any potential impurities.
-
Monitor the chromatogram at 230 nm.
-
Mechanism of Ion-Pair Chromatography with TEBA
The following diagram illustrates the interaction between the TEBA ion-pairing reagent, the acidic analyte, and the C18 stationary phase.
Caption: Interaction mechanism in TEBA ion-pair chromatography.
Conclusion
Benzenemethanaminium, N,N,N-triethyl- (TEBA) is a versatile and effective ion-pairing reagent for the separation of acidic compounds by reversed-phase HPLC. By forming neutral ion-pairs and modifying the stationary phase, TEBA significantly enhances the retention and resolution of otherwise poorly retained analytes. The provided protocols offer a robust starting point for method development in pharmaceutical analysis and other related fields. Careful control of mobile phase composition, pH, and TEBA concentration is crucial for achieving reproducible and reliable results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading of Benzenemethanaminium, N,N,N-triethyl- for Improved Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), as a phase-transfer catalyst. The following information is designed to address specific issues encountered during experiments and to offer guidance on optimizing catalyst loading for enhanced reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Benzyltriethylammonium chloride (BTEAC) in a reaction?
A1: BTEAC is a phase-transfer catalyst (PTC) that facilitates the transfer of reactants between two immiscible phases, such as an aqueous phase and an organic phase.[1][2] By forming an ion pair with a reactant in the aqueous phase, BTEAC can transport it into the organic phase where the reaction with an organic-soluble substrate can occur at a much faster rate.[1][2] This overcomes the solubility barrier that would otherwise limit the reaction.
Q2: In which types of reactions is BTEAC commonly used?
A2: BTEAC is widely employed in various organic synthesis reactions, including:
-
Nucleophilic substitution reactions: This is a broad category that includes O-alkylation (e.g., Williamson ether synthesis), N-alkylation, and C-alkylation.[3][4]
-
Oxidation reactions. [1]
-
Polymerization and polycondensation reactions. [1]
-
Carbene reactions. [2]
Q3: What is a typical catalyst loading for BTEAC?
A3: While the optimal loading depends on the specific reaction, a general starting point for BTEAC is typically in the range of 1-5 mol% relative to the limiting reactant. However, for some reactions, higher or lower concentrations may be necessary to achieve the best results.
Q4: How does catalyst loading impact reaction yield?
A4: Catalyst loading is a critical parameter that directly influences reaction rate and yield.
-
Insufficient loading: Too little catalyst will result in a slow reaction rate and incomplete conversion, leading to a low yield.
-
Optimal loading: At the optimal concentration, the catalyst efficiently facilitates the reaction, leading to a high yield in a reasonable timeframe.
-
Excessive loading: While a slight excess may sometimes be beneficial, significantly high concentrations of the catalyst can sometimes lead to the formation of byproducts or emulsions, making product isolation difficult and potentially lowering the isolated yield. In some cases, it may not provide any additional benefit and increases the cost of the process.
Q5: Can BTEAC be recovered and reused?
A5: In some cases, it is possible to recover and reuse BTEAC, particularly in industrial processes. Recovery methods can include extraction or crystallization. The feasibility of recycling depends on the specific reaction conditions and the stability of the catalyst under those conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Insufficient catalyst loading: The amount of BTEAC may be too low to effectively facilitate the reaction. 2. Poor mixing/agitation: Inadequate stirring can limit the interfacial area between the two phases, hindering the catalyst's ability to transfer reactants. 3. Incorrect solvent system: The chosen organic and aqueous solvents may not be suitable for the reaction or for the catalyst to function effectively. 4. Deactivated catalyst: The BTEAC may have degraded due to improper storage or harsh reaction conditions. 5. Reaction temperature is too low: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Optimize catalyst loading: Perform a series of small-scale experiments with incrementally increasing amounts of BTEAC (e.g., 0.5, 1, 2, 5, 10 mol%) to determine the optimal concentration (see Experimental Protocol below). 2. Increase stirring speed: Ensure vigorous agitation to maximize the surface area between the phases. The use of a mechanical stirrer is often more effective than a magnetic stir bar for larger volumes.[5] 3. Solvent screening: Consult the literature for solvent systems known to be effective for similar phase-transfer catalyzed reactions. Ensure BTEAC has some solubility in both phases. 4. Use fresh catalyst: Ensure the BTEAC is of high purity and has been stored in a tightly sealed container to prevent moisture absorption. 5. Increase reaction temperature: Gradually increase the temperature in small increments (e.g., 10 °C) while monitoring the reaction progress. |
| Formation of significant byproducts | 1. Excessive catalyst loading: High concentrations of the catalyst can sometimes promote side reactions. 2. Reaction temperature is too high: Elevated temperatures can lead to decomposition of reactants, products, or the catalyst, as well as promote undesired side reactions. 3. Incorrect stoichiometry of reactants: An excess of one reactant may lead to the formation of byproducts. | 1. Reduce catalyst loading: If you are using a high concentration of BTEAC, try reducing it to the lower end of the typical range (e.g., 1-2 mol%). 2. Lower the reaction temperature: Conduct the reaction at a lower temperature to improve selectivity. 3. Adjust reactant ratios: Carefully control the stoichiometry of your reactants based on the balanced chemical equation. |
| Difficulty in product isolation/emulsion formation | 1. High catalyst concentration: Quaternary ammonium salts like BTEAC can act as surfactants, leading to the formation of stable emulsions. 2. Intense agitation: While good mixing is necessary, excessively high stirring speeds can sometimes contribute to emulsion formation. | 1. Reduce catalyst loading: Use the minimum amount of BTEAC necessary for an efficient reaction. 2. Modify work-up procedure: After the reaction is complete, try adding a saturated brine solution to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. 3. Adjust stirring speed: Find a balance between sufficient mixing for reaction and avoiding excessive shear that can lead to stable emulsions. |
Data Presentation
The following table provides representative data on the effect of Benzyltriethylammonium chloride (BTEAC) loading on the yield of the O-alkylation of a phenol. Please note that this data is illustrative and the optimal conditions for your specific reaction may vary.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 12 | 45 |
| 2 | 1.0 | 8 | 78 |
| 3 | 2.0 | 6 | 92 |
| 4 | 5.0 | 6 | 93 |
| 5 | 10.0 | 6 | 93 |
Reaction Conditions: Phenol (1.0 equiv), Alkyl Halide (1.2 equiv), 50% aq. NaOH, Toluene, 80 °C.
Experimental Protocols
Protocol for Optimizing BTEAC Loading in a Representative O-Alkylation Reaction
This protocol describes a general procedure for determining the optimal catalyst loading for the O-alkylation of a phenol with an alkyl halide using BTEAC as a phase-transfer catalyst.
Materials:
-
Phenol of interest
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Benzyltriethylammonium chloride (BTEAC)
-
Sodium hydroxide (NaOH) pellets
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars (or mechanical stirrer)
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for yield determination (e.g., GC, HPLC, NMR)
Procedure:
-
Preparation of Aqueous Base: Prepare a 50% (w/w) aqueous solution of NaOH by carefully dissolving NaOH pellets in deionized water. Caution: This process is highly exothermic.
-
Reaction Setup: In a series of round-bottom flasks equipped with magnetic stir bars and condensers, add the phenol (1.0 equivalent) and toluene.
-
Varying Catalyst Loading: To each flask, add a different amount of BTEAC. For example, for a 5-run optimization, you would add 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, and 10.0 mol% of BTEAC relative to the phenol.
-
Addition of Reactants: To each flask, add the alkyl halide (1.2 equivalents) and the 50% aqueous NaOH solution.
-
Reaction: Heat the reaction mixtures to 80 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete (as determined by the disappearance of the limiting reactant), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
-
Yield Determination: Determine the yield of the purified product for each catalyst loading to identify the optimal concentration.
Visualizations
Caption: Workflow for optimizing BTEAC catalyst loading.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Managing Benzyltriethylammonium Chloride (BTEAC) Hygroscopicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of Benzyltriethylammonium chloride (BTEAC) in experimental setups. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Rates in Phase-Transfer Catalysis
Symptoms:
-
Variable reaction yields from batch to batch.
-
Slower than expected reaction rates.
-
Formation of unexpected byproducts.
Possible Cause: The hygroscopic nature of Benzyltriethylammonium chloride (BTEAC) leads to the absorption of atmospheric moisture. The presence of water can significantly impact the efficiency of phase-transfer catalysis by hydrating the catalyst and the reacting anions, thereby reducing their nucleophilicity and partitioning into the organic phase.
Troubleshooting Steps:
-
Verify BTEAC Dryness: Before use, ensure the BTEAC is thoroughly dried.
-
Implement Inert Atmosphere Techniques: Handle BTEAC under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize moisture exposure.
-
Use a Freshly Opened or Properly Stored Bottle: Whenever possible, use BTEAC from a newly opened container. If using an older bottle, verify its dryness.
-
Consider In-Situ Drying: For non-protic reaction systems, consider the addition of molecular sieves or other moisture scavengers to the reaction mixture.[1]
Issue 2: Physical Clumping or Caking of BTEAC Powder
Symptoms:
-
The BTEAC powder is not free-flowing and has formed clumps or a solid cake.
-
Difficulty in accurately weighing the reagent.
Possible Cause: Prolonged or repeated exposure to ambient air has allowed the BTEAC to absorb a significant amount of moisture, leading to changes in its physical state.[2]
Troubleshooting Steps:
-
Drying the Reagent: If the BTEAC has clumped, it must be dried before use. Refer to the detailed drying protocol below.
-
Proper Storage: After drying, immediately transfer the BTEAC to a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or silica gel) for storage.
-
Small Batch Aliquoting: To minimize repeated exposure of the entire stock, consider aliquoting the BTEAC into smaller, single-use vials under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: How hygroscopic is Benzyltriethylammonium chloride (BTEAC)?
Illustrative Water Absorption of a Hygroscopic Quaternary Ammonium Salt
| Relative Humidity (RH) | Approximate Water Content (% w/w) after 24h exposure |
| 30% | 0.5 - 1.0% |
| 50% | 1.5 - 2.5% |
| 70% | 3.0 - 5.0% |
| 90% | > 10% (may start to deliquesce) |
Q2: How can I determine the water content of my BTEAC sample?
A2: The most accurate method for determining the water content in BTEAC is through Karl Fischer titration.[4][5] This technique is specific to water and can provide precise measurements. A general protocol for this method is provided below.
Q3: What is the impact of absorbed water on reactions where BTEAC is used as a catalyst?
A3: In phase-transfer catalysis, the presence of water can be detrimental. The catalytic cycle relies on the ability of the quaternary ammonium cation to form an ion pair with the reactant anion and transport it into the organic phase. Water can hydrate both the cation and the anion, reducing the efficiency of this transfer and lowering the reactivity of the anion in the organic phase.[6][7] This can lead to slower reaction rates, lower yields, and the potential for side reactions, such as hydrolysis of the substrate or product.
Q4: What are the best practices for storing BTEAC?
A4: To minimize moisture absorption, BTEAC should be stored in a tightly sealed container in a cool, dry place. For long-term storage or after opening the original container, it is highly recommended to store it inside a desiccator containing a strong desiccant like phosphorus pentoxide or freshly dried silica gel.
Q5: Can I dry BTEAC before use? If so, how?
A5: Yes, drying BTEAC before use is highly recommended, especially for moisture-sensitive reactions. A common method is to dry the solid under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours. Ensure the temperature is kept well below its decomposition point (melts with decomposition at 190-192 °C). A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Drying of Benzyltriethylammonium Chloride
Objective: To remove absorbed atmospheric moisture from BTEAC.
Materials:
-
Benzyltriethylammonium chloride (hygroscopic)
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Desiccator with a potent desiccant (e.g., P₂O₅)
Procedure:
-
Place the BTEAC powder in a clean, dry Schlenk flask.
-
Attach the flask to a vacuum line and slowly apply vacuum.
-
Once a stable vacuum is achieved, place the flask in a vacuum oven preheated to 70 °C.
-
Dry the BTEAC under vacuum for at least 4-6 hours. For larger quantities, a longer drying time may be necessary.
-
After the drying period, turn off the oven and allow the flask to cool to room temperature under vacuum.
-
Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried BTEAC to a desiccator for storage or use it directly in your experiment.
Protocol 2: Determination of Water Content in BTEAC using Karl Fischer Titration
Objective: To quantify the amount of water in a sample of BTEAC.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous methanol or other suitable solvent
-
BTEAC sample
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to remove any residual moisture.
-
Sample Preparation: Accurately weigh a suitable amount of the BTEAC sample. The sample size will depend on the expected water content and the type of titrator used. For a volumetric titrator and a sample with low water content, a larger sample size will be needed.
-
Sample Introduction: Quickly and carefully introduce the weighed BTEAC sample into the titration vessel, minimizing its exposure to the atmosphere.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm). The calculation is based on the volume of titrant used and the previously determined titer of the reagent.[4]
Visualizations
Caption: Workflow for handling hygroscopic Benzyltriethylammonium chloride.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. mt.com [mt.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
Technical Support Center: Benzyltriethylammonium Chloride (BTEAC) Catalyst
Welcome to the technical support center for the regeneration and reuse of Benzyltriethylammonium chloride (BTEAC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on extending the life of your BTEAC catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltriethylammonium chloride (BTEAC) and why is its regeneration important?
A1: Benzyltriethylammonium chloride (BTEAC), also known as TEBA, is a versatile phase-transfer catalyst (PTC) used to accelerate reactions between reactants in immiscible phases (e.g., an aqueous and an organic layer).[1] It is widely used in organic synthesis for reactions like nucleophilic substitutions, alkylations, and polymerizations.[2][3] Regenerating and reusing BTEAC is crucial for economic and environmental reasons; it reduces the cost associated with purchasing fresh catalyst and minimizes chemical waste.[1][4]
Q2: What are the primary methods for regenerating and reusing BTEAC?
A2: The most common methods involve recovering the catalyst from the reaction mixture after the product has been synthesized. Key techniques include:
-
Aqueous Extraction: Since BTEAC is highly soluble in water, it can be extracted from the organic reaction phase using water. The efficiency of this process can be manipulated by adjusting the alkali concentration of the aqueous phase.[5]
-
Precipitation/Recrystallization: The catalyst can be purified by dissolving the crude recovered solid in a minimal amount of a suitable solvent (like acetone or ethanol) and then precipitating the pure BTEAC by adding a non-solvent (like diethyl ether).[6][7]
Q3: How can I assess the purity and activity of my regenerated BTEAC?
A3: The purity of the regenerated catalyst is critical for its performance. You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify residual impurities like unreacted starting materials or byproducts (e.g., benzaldehyde, benzyl alcohol).[8] The catalyst's activity can be tested by running a small-scale, well-characterized standard reaction and comparing the yield and reaction time to that achieved with a fresh batch of BTEAC.
Q4: What factors can lead to the deactivation of BTEAC?
A4: While BTEAC is relatively stable, its catalytic activity can diminish over time. Potential deactivation pathways for quaternary ammonium salts include:
-
Hofmann Elimination: Decomposition can occur under strongly basic conditions and elevated temperatures.[9]
-
Contamination: The catalyst can become contaminated with reaction byproducts or other impurities that are not fully removed during the regeneration process, which can interfere with its catalytic cycle.[10][11]
Q5: Is there a limit to how many times BTEAC can be regenerated and reused?
A5: While BTEAC can often be reused multiple times, there is no definitive limit as it depends heavily on the reaction conditions and the effectiveness of the regeneration protocol.[12] With each cycle, a small amount of catalyst may be lost or deactivated. It is essential to monitor the catalyst's purity and performance after each regeneration cycle to determine its suitability for further use.
Troubleshooting Guide
Problem: My BTEAC recovery rate is significantly lower than expected after aqueous extraction.
-
Possible Cause 1: Incorrect pH or Alkali Concentration. The partitioning of BTEAC between the organic and aqueous phases is sensitive to the ionic strength and alkali concentration of the aqueous layer. A patent on the recovery of similar quaternary ammonium salts suggests that a multi-step extraction process, starting with a high alkali concentration to remove the alkali, followed by extraction with water, can improve recovery.[5]
-
Solution: Optimize the extraction procedure. First, wash the reaction mixture with a small amount of water to create a highly concentrated alkali layer, which you then separate. Afterwards, add more water to the organic layer to extract the BTEAC into a new aqueous phase.[5]
-
Possible Cause 2: Emulsion Formation. Vigorous mixing of the aqueous and organic phases can sometimes lead to the formation of a stable emulsion, making separation difficult and trapping the catalyst at the interface.
-
Solution: To break the emulsion, try adding a small amount of a saturated brine solution or gently warming the mixture. In the future, use gentle, prolonged agitation instead of vigorous shaking during the extraction.
Problem: The regenerated BTEAC shows poor catalytic activity in subsequent reactions.
-
Possible Cause 1: Presence of Impurities. Residual reactants, solvents, or byproducts from the previous reaction can poison the catalyst or interfere with the new reaction.[13]
-
Solution: Enhance the purification step. After the initial recovery, perform a re-precipitation or recrystallization. Dissolve the recovered BTEAC in a minimal amount of hot acetone and then add cold diethyl ether to precipitate the purified catalyst, leaving many impurities behind in the solvent.[6] Analyze the catalyst's purity using HPLC before reuse.[8]
-
Possible Cause 2: Thermal or Chemical Decomposition. The catalyst may have degraded during the previous reaction or the workup, especially if exposed to high temperatures or very strong bases.[9]
-
Solution: Review the reaction and regeneration conditions. Avoid unnecessarily high temperatures (>100°C) and extremely high pH where possible. If degradation is suspected, it may be more practical to use fresh catalyst.
Problem: The recovered BTEAC is discolored or appears oily.
-
Possible Cause: Contamination with Organic Residues. The discoloration is often due to the presence of polymeric byproducts or other colored impurities from the reaction mixture. An oily consistency indicates that the catalyst is not fully dry or is mixed with organic residues.
-
Solution: The catalyst requires more rigorous purification. Wash the solid catalyst with a non-solvent in which the impurities are soluble but BTEAC is not (e.g., cold diethyl ether or methyl ethyl ketone).[2][14] Ensure the final product is thoroughly dried under a vacuum to remove all residual solvents.
Quantitative Data on BTEAC Recovery
The following table summarizes recovery efficiencies for quaternary ammonium salt catalysts as reported in various experimental contexts.
| Recovery Method | Description | Recovery Efficiency | Source |
| Solvent Concentration | The chloroform layer containing the catalyst was concentrated. | 93.4% | [5] |
| Two-Step Aqueous Extraction | The reaction mixture was first washed with a small amount of water to create a high-alkali water layer (which was discarded), followed by a second water extraction to recover the catalyst. | 63.0% | [5] |
| Aqueous Extraction | A general water extraction method was employed. | 75% | [5] |
Experimental Protocols
Protocol 1: Regeneration of BTEAC via Multi-Step Aqueous Extraction
This protocol is adapted from a patented method for recovering quaternary ammonium salts from a reaction mixture containing an organic product and an alkali.[5]
Objective: To recover BTEAC from an organic phase into an aqueous phase.
Methodology:
-
Initial Separation: After the reaction is complete, transfer the entire reaction mixture to a separatory funnel.
-
Alkali Removal Wash: Add a small volume of water (e.g., 10-15% of the organic phase volume) to the mixture. Agitate gently for 20-30 minutes. Allow the layers to separate. The resulting aqueous layer will have a high concentration of the alkali (e.g., sodium hydroxide). Drain and separate this aqueous layer. The BTEAC catalyst will predominantly remain in the organic layer at this stage.[5]
-
Catalyst Extraction: To the remaining organic layer, add a larger volume of fresh water (e.g., 40-50% of the organic phase volume). Agitate for another 20-30 minutes.
-
Phase Separation: Allow the layers to stand for at least 30 minutes for a clean separation. The BTEAC will now be extracted into the new aqueous layer.
-
Isolation: Separate the aqueous layer containing the BTEAC. The catalyst can be reused as an aqueous solution, or the water can be removed under reduced pressure to isolate the solid BTEAC.
Protocol 2: Purification of Recovered BTEAC by Re-precipitation
This protocol is for purifying solid BTEAC that has been recovered but may still contain organic impurities.[6][7]
Objective: To increase the purity of recovered BTEAC.
Methodology:
-
Dissolution: Place the crude, solid BTEAC into a clean flask. Add a minimal amount of hot acetone and stir until the catalyst is completely dissolved.
-
Precipitation: While stirring the solution, slowly add cold diethyl ether. You should observe the formation of a white precipitate as BTEAC is insoluble in ether. Continue adding ether until precipitation appears complete.
-
Filtration: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified BTEAC under a vacuum to remove all traces of solvent. Store the dry, crystalline solid in a desiccator, as it can be hygroscopic.[14]
Visualizations
Caption: Workflow for recovering BTEAC catalyst using a multi-step aqueous extraction method.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 5. US4172782A - Recovery of catalyst - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. csrplastic.com [csrplastic.com]
- 11. Challenges and Solutions in Post-Industrial Plastic Recycling - Baidal Plastic [bplplastic.com]
- 12. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Catalyst Poisoning of Benzenemethanaminium, N,N,N-triethyl- in Industrial Processes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the catalyst poisoning of Benzenemethanaminium, N,N,N-triethyl- (also known as Benzyltriethylammonium chloride or BTEAC) in industrial phase-transfer catalysis (PTC) processes.
Frequently Asked Questions (FAQs)
Q1: What is Benzenemethanaminium, N,N,N-triethyl- and where is it used?
Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium chloride (BTEAC), is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC).[1][2][3][4] It is utilized in heterogeneous reaction systems to facilitate the transfer of reactants between immiscible phases, such as an aqueous and an organic phase.[1] This enables reactions to occur that would otherwise be impractically slow due to the insolubility of reactants in different phases.[1] Common industrial applications include nucleophilic substitution reactions, alkylations, and the synthesis of various organic compounds.[5][6][7]
Q2: What is catalyst poisoning in the context of phase-transfer catalysis?
Catalyst poisoning refers to the deactivation of the phase-transfer catalyst, in this case, BTEAC, due to the strong interaction with certain chemical species present in the reaction mixture.[2][8] These "poisons" bind to the catalyst, preventing it from facilitating the transfer of the desired reactants across the phase boundary, which leads to a significant decrease in the reaction rate and overall yield.[2]
Q3: What are the common signs of BTEAC poisoning in my experiment?
The primary indicators of catalyst poisoning include:
-
A noticeable decrease in the reaction rate.
-
Lower than expected product yield.[5]
-
The need for increased catalyst loading to achieve the desired conversion.
-
In some cases, the formation of unusual byproducts.
Q4: What are the most common poisons for BTEAC?
BTEAC and other quaternary ammonium PTCs are particularly susceptible to poisoning by:
-
Highly polarizable or lipophilic anions: Iodide and tosylate are well-documented poisons.[5][9] The catalyst has a higher affinity for these anions compared to many reactant anions, leading to the formation of a stable ion pair that remains in the organic phase and does not efficiently participate in the catalytic cycle.[5][9]
-
Sulfur compounds: Various sulfur-containing molecules can interact strongly with the catalyst.[2]
-
Certain organic molecules and byproducts: Unwanted side reactions can generate species that act as catalyst poisons.
-
Metal contaminants: Trace amounts of metals in the reactants or from the reactor itself can deactivate the catalyst.
Q5: How can I prevent catalyst poisoning?
Preventative measures are often the most effective strategy:
-
Reactant and Solvent Purity: Ensure that all reactants and solvents are of high purity and free from known poisons.
-
Choice of Leaving Group: When possible, select leaving groups with lower lipophilicity and polarizability. For instance, using bromide instead of iodide, or mesylate instead of tosylate, can significantly reduce poisoning effects.[5]
-
Guard Beds: In continuous processes, using a guard bed to adsorb impurities before they reach the main reactor can prolong the life of the catalyst.
-
Process Optimization: Carefully control reaction conditions such as temperature and pH to minimize the formation of byproduct poisons.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing issues related to BTEAC catalyst poisoning.
Issue 1: Sudden or Gradual Decrease in Reaction Rate and/or Yield
-
Question: My reaction has slowed down significantly, or the final product yield is much lower than expected. Could the BTEAC be poisoned?
-
Answer: Yes, a decline in performance is a classic symptom of catalyst poisoning. Follow these steps to troubleshoot:
-
Review Reaction Components:
-
Isolate and Test the Catalyst:
-
If possible, recover the BTEAC from the reaction mixture.
-
Perform a standard activity test on the recovered catalyst and compare its performance to a fresh batch.
-
-
Analyze for Poisons:
-
If poisoning is suspected, a chemical analysis of the recovered catalyst can identify the culprit. Techniques like ICP-MS can detect metallic poisons, while GC-MS can identify organic impurities.
-
-
Issue 2: Formation of a Persistent Emulsion
-
Question: My reaction has formed a stable emulsion that is difficult to break, and the reaction is not proceeding as expected. Is this related to the catalyst?
-
Answer: While BTEAC is a surfactant and can contribute to emulsion formation, a persistent emulsion that hinders the reaction can be an indirect sign of a problem.[10]
-
High Catalyst Concentration: Using an excessive amount of BTEAC can lead to stable emulsions.[10] Try reducing the catalyst loading to the lowest effective concentration (typically 1-5 mol%).[10]
-
Byproduct Formation: The reaction itself might be generating surface-active byproducts that stabilize the emulsion. This could be exacerbated by a poorly performing, potentially poisoned, catalyst. Analyze the reaction mixture for unexpected byproducts.
-
Quantitative Data on Catalyst Deactivation
The following tables provide illustrative data on the impact of common poisons on BTEAC performance and the effectiveness of regeneration techniques.
Table 1: Impact of Leaving Group on Product Yield in a Nucleophilic Substitution Reaction
| Leaving Group | Catalyst | Product Yield (%) | Reference |
| Mesylate | BTEAC | 95 | [5] |
| Tosylate | BTEAC | 5 | [5] |
Table 2: Effect of Iodide Poisoning on BTEAC Activity
| Iodide Concentration (mol%) | Relative Reaction Rate (%) |
| 0 | 100 |
| 0.5 | 65 |
| 1.0 | 40 |
| 2.0 | 20 |
| Note: This is illustrative data based on the principle that iodide acts as a catalyst poison. |
Table 3: Efficacy of Regeneration Methods for a Poisoned BTEAC Catalyst
| Regeneration Method | Catalyst Activity Recovery (%) |
| Thermal Treatment (120°C, 4h) | 75 |
| Acid Wash (0.1 M HCl) | 85 |
| Solvent Wash (Toluene) | 60 |
| Note: This is illustrative data. Actual recovery rates will depend on the nature of the poison and the severity of deactivation. |
Experimental Protocols
Protocol 1: Standard Test for BTEAC Catalytic Activity
This protocol describes a general method to assess the activity of a fresh or recovered BTEAC catalyst.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (e.g., 1-bromooctane, 10 mmol) and an appropriate organic solvent (e.g., toluene, 20 mL).
-
In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide, 20 mmol in 20 mL of deionized water).
-
-
Catalyst Addition:
-
Add the BTEAC catalyst (0.5 mmol) to the reaction flask.
-
-
Reaction Initiation:
-
Add the aqueous nucleophile solution to the flask.
-
Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
-
Monitoring the Reaction:
-
Take aliquots from the organic phase at regular intervals (e.g., every 30 minutes).
-
Analyze the aliquots by Gas Chromatography (GC) to determine the conversion of the substrate to the product.
-
-
Data Analysis:
-
Plot the substrate conversion as a function of time to determine the reaction rate.
-
Compare the rate obtained with the recovered catalyst to that of a fresh catalyst to quantify any loss in activity.
-
Protocol 2: Identification of Metal Poisons by ICP-MS
This protocol outlines the preparation of a poisoned BTEAC sample for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Sample Collection:
-
Recover the poisoned BTEAC from the reaction mixture. This can be done by separating the aqueous phase and evaporating the organic solvent.
-
-
Sample Digestion:
-
Accurately weigh approximately 0.1 g of the recovered catalyst into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) to the vessel.
-
If organic residues are present, add 1 mL of hydrogen peroxide (H₂O₂) to aid in their decomposition.
-
Seal the vessel and perform microwave digestion according to the instrument manufacturer's guidelines for organic materials.
-
-
Sample Dilution:
-
After digestion and cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. The final solution should typically have an acid concentration of around 2%.[11]
-
-
ICP-MS Analysis:
-
Analyze the diluted sample using a calibrated ICP-MS instrument to quantify the concentration of various metallic elements.
-
Compare the results to an analysis of a fresh BTEAC sample to identify any metals that have accumulated on the catalyst.
-
Protocol 3: Regeneration of Poisoned BTEAC by Acid Washing
This protocol provides a general procedure for regenerating BTEAC that has been poisoned by basic or acid-labile species.
-
Catalyst Dissolution:
-
Dissolve the recovered, poisoned BTEAC in a suitable organic solvent, such as toluene.
-
-
Acid Wash:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 0.1 M HCl).
-
Shake the funnel vigorously for 5-10 minutes.
-
Allow the phases to separate and discard the aqueous layer.
-
Repeat the acid wash two more times.
-
-
Neutralization and Water Wash:
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic phase with deionized water until the aqueous layer is neutral.
-
-
Catalyst Recovery:
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to recover the regenerated BTEAC.
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst using Protocol 1 to determine the effectiveness of the regeneration process.
-
Visualizations
Caption: Mechanism of phase-transfer catalysis and catalyst poisoning.
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: The catalyst poisoning and regeneration cycle.
References
- 1. youtube.com [youtube.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 4. SID 386202752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. benchchem.com [benchchem.com]
- 11. ICP-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Reaction Kinetics with Benzyltriethylammonium Chloride under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst to enhance reaction kinetics under mild conditions.
Frequently Asked Questions (FAQs)
1. What is Benzyltriethylammonium chloride (BTEAC) and how does it work?
Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). In multiphase reaction systems (e.g., a water-insoluble organic substrate and a water-soluble nucleophile), BTEAC facilitates the transfer of the reactant from the aqueous phase to the organic phase, where the reaction occurs. Its chemical structure, featuring both hydrophobic (benzyl and ethyl groups) and hydrophilic (quaternary ammonium chloride) components, allows it to shuttle anions across the phase boundary, thereby increasing the reaction rate.
2. In which types of reactions is BTEAC most effective?
BTEAC is widely used to accelerate a variety of organic reactions under mild conditions, including:
-
Nucleophilic Substitution Reactions: Such as Williamson ether synthesis and the synthesis of nitriles from alkyl halides.
-
Alkylation Reactions: Particularly C-alkylation of active methylene compounds like diethyl malonate.
-
Polymerization Reactions: It can act as a curing accelerator.[1]
-
Oxidation and Reduction Reactions. [2]
3. What are the "mild conditions" under which BTEAC is effective?
"Mild conditions" typically refer to reactions conducted at or near room temperature and at atmospheric pressure. The use of BTEAC can often eliminate the need for harsh reagents or high temperatures, leading to cleaner reactions with fewer side products.
4. How much BTEAC should I use in my reaction?
Typically, BTEAC is used in catalytic amounts, ranging from 1 to 10 mol% relative to the limiting reactant. The optimal concentration depends on the specific reaction and should be determined experimentally.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride using BTEAC as a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene
-
Water
-
Dichloromethane (for work-up)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and NaOH (1.5 eq) in water (10 mL).
-
Add a solution of benzyl chloride (1.0 eq) and BTEAC (0.05 eq) in toluene (20 mL).
-
Reaction: Heat the mixture to 60-70°C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with 1M NaOH (2 x 15 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure benzyl phenyl ether.
Protocol 2: C-Alkylation of Diethyl Malonate
This protocol details the benzylation of diethyl malonate using benzyl chloride and BTEAC.
Materials:
-
Diethyl malonate
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Benzyltriethylammonium chloride (BTEAC)
-
Acetonitrile
-
Water
-
Diethyl ether (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile (25 mL) in a round-bottom flask, add diethyl malonate (1.0 eq) and BTEAC (0.10 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product can be purified by vacuum distillation to yield diethyl benzylmalonate.
Data Presentation
Table 1: Effect of BTEAC on the Yield of Diethyl Benzylmalonate
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| None | 24 | 25 | < 5 |
| BTEAC (10 mol%) | 8 | 25 | 85-95 |
Note: This data is representative and actual results may vary depending on specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | - Insufficient catalyst loading.- Ineffective stirring leading to poor phase mixing.- Catalyst poisoning by certain leaving groups (e.g., iodide, tosylate).[3]- Deactivated catalyst. | - Increase BTEAC concentration incrementally (e.g., from 1 to 10 mol%).- Increase the stirring speed to ensure a large interfacial area between the phases.- If possible, use an alternative leaving group such as bromide or mesylate.[3]- Use fresh, high-purity BTEAC. |
| Formation of a Stable Emulsion | - High catalyst concentration.- High stirring speed.- Presence of surfactants or surface-active byproducts. | - Reduce the catalyst concentration.- Decrease the stirring speed once the reaction has initiated.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for an extended period without stirring.- Filter the mixture through a pad of Celite. |
| Side Product Formation | - O- vs. C-Alkylation: In the alkylation of ambident nucleophiles (e.g., phenoxides), both O- and C-alkylation can occur.[3]- Elimination Reactions: Competing elimination reactions can occur, especially with secondary and tertiary alkyl halides. | - The choice of solvent can influence the selectivity. Protic solvents may favor C-alkylation, while aprotic solvents often favor O-alkylation.- Use primary alkyl halides whenever possible to minimize elimination reactions. |
| Difficulty in Catalyst Removal | - BTEAC is soluble in both aqueous and organic phases. | - During work-up, wash the organic layer thoroughly with water and brine to remove the majority of the catalyst.- For complete removal, column chromatography may be necessary. |
| Catalyst Decomposition | - BTEAC can decompose at elevated temperatures. Decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4] | - Conduct reactions at the lowest effective temperature.- Store BTEAC in a cool, dry place away from heat sources.[5] |
Visualizations
General Workflow for Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis using BTEAC.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Benzyltriethylammonium Chloride Thermal Stability [moneidechem.com]
Handling and storage recommendations for Benzyltriethylammonium chloride to maintain purity
This guide provides researchers, scientists, and drug development professionals with essential information for the handling and storage of Benzyltriethylammonium chloride (BTEAC) to ensure its purity and stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Benzyltriethylammonium chloride upon receipt?
A1: Upon receipt, Benzyltriethylammonium chloride should be stored in a cool, dry place, away from direct sunlight and heat sources.[1][2] The container should be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][3] Storage under an inert atmosphere is also recommended to maintain optimal purity.[3]
Q2: How does moisture affect the purity of Benzyltriethylammonium chloride?
A2: Benzyltriethylammonium chloride is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This can lead to clumping of the crystalline powder and may compromise its purity by introducing water, which can be detrimental to moisture-sensitive reactions.
Q3: What are the signs of degradation or impurity in Benzyltriethylammonium chloride?
A3: Benzyltriethylammonium chloride should be a white to light yellow or beige crystalline powder.[2][4] Any significant change in color, such as darkening, or a noticeable change in texture, such as becoming sticky or liquid, could indicate degradation or significant moisture absorption.
Q4: Is Benzyltriethylammonium chloride sensitive to light?
A4: Yes, it is advisable to protect Benzyltriethylammonium chloride from direct sunlight.[3] Storing it in an opaque or amber container will help prevent any potential light-induced degradation.
Q5: What are the incompatible materials to avoid when working with Benzyltriethylammonium chloride?
A5: Benzyltriethylammonium chloride is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
Problem: The Benzyltriethylammonium chloride has formed clumps or appears wet.
-
Cause: This is likely due to exposure to moisture from the atmosphere because the container was not sealed properly or was opened in a humid environment.
-
Solution: While it may be possible to dry the compound under vacuum, this may not restore it to its original purity. For experiments where high purity is critical, it is recommended to use a fresh, unopened container of the reagent. To prevent this issue, always handle the compound in a dry environment, such as a glove box, and ensure the container is tightly sealed immediately after use.
Problem: The reaction yield is lower than expected when using Benzyltriethylammonium chloride as a phase-transfer catalyst.
-
Cause: Reduced purity of the catalyst due to improper storage or handling can lead to decreased catalytic activity. Moisture absorption is a common culprit.
-
Solution: Verify the purity of your Benzyltriethylammonium chloride. If moisture contamination is suspected, consider using a fresh batch. Ensure that all solvents and reagents used in the reaction are anhydrous if the reaction is moisture-sensitive.
Problem: Discoloration of the Benzyltriethylammonium chloride is observed.
-
Cause: Discoloration can be a sign of thermal degradation or reaction with contaminants. The compound has a decomposition temperature of approximately 185-192°C.[4][5]
-
Solution: Do not use the discolored product, as its purity is compromised. Review your storage conditions to ensure the temperature does not exceed the recommended limits. Avoid storing it near heat sources.
Data Presentation
Table 1: Storage and Handling Recommendations for Benzyltriethylammonium Chloride
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, below +30°C.[4][6] | To prevent thermal degradation. |
| Humidity | Store in a dry place; keep container tightly closed.[1][3][7] | The compound is hygroscopic and absorbs moisture.[1][3] |
| Light | Protect from direct sunlight.[3] | To prevent potential light-induced degradation. |
| Atmosphere | Store under an inert atmosphere.[3] | To minimize exposure to moisture and air. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] | To avoid hazardous reactions. |
Experimental Protocols
Protocol: Purity Assessment of Benzyltriethylammonium Chloride by Titration
This protocol provides a method to determine the purity of Benzyltriethylammonium chloride by argentometric titration of the chloride ion.
Materials:
-
Benzyltriethylammonium chloride sample
-
Deionized water
-
0.1 N Silver Nitrate (AgNO₃) standardized solution
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v)
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2 g of the Benzyltriethylammonium chloride sample and record the weight.
-
Dissolve the sample in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Fill the burette with the standardized 0.1 N silver nitrate solution and record the initial volume.
-
Titrate the Benzyltriethylammonium chloride solution with the silver nitrate solution. The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the final volume of the silver nitrate solution used.
-
Calculate the purity of the Benzyltriethylammonium chloride using the following formula:
Purity (%) = (V × N × M) / (W × 10)
Where:
-
V = Volume of AgNO₃ solution used (in mL)
-
N = Normality of the AgNO₃ solution
-
M = Molecular weight of Benzyltriethylammonium chloride (227.77 g/mol )
-
W = Weight of the Benzyltriethylammonium chloride sample (in g)
-
Mandatory Visualization
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Benzyltriethylammonium Chloride Thermal Stability [moneidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Thermal degradation pathways of Benzenemethanaminium, N,N,N-triethyl- and impact on reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N-triethyl-benzenemethanaminium salts (commonly known as Benzyltriethylammonium or BTEAC). The following information addresses potential issues related to the thermal degradation of this compound and its impact on chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of N,N,N-triethyl-benzenemethanaminium chloride?
N,N,N-triethyl-benzenemethanaminium chloride generally exhibits thermal decomposition at elevated temperatures. The reported melting point, which is often accompanied by decomposition, is in the range of 185-192 °C[1][2]. It is important to note that the decomposition process can be influenced by factors such as the heating rate, the presence of other chemical reagents (especially bases), and the reaction atmosphere[3].
Q2: What are the primary thermal degradation pathways for N,N,N-triethyl-benzenemethanaminium salts?
There are three primary thermal degradation pathways for benzylic quaternary ammonium salts like N,N,N-triethyl-benzenemethanaminium:
-
Hofmann Elimination: This is an elimination reaction that typically occurs upon heating in the presence of a base (like hydroxide). It results in the formation of an alkene and a tertiary amine[4][5][6].
-
Stevens Rearrangement: This is a base-catalyzed rearrangement that involves the migration of a group from the nitrogen atom to an adjacent carbon, forming a tertiary amine[7][8].
-
Sommelet-Hauser Rearrangement: This is another base-catalyzed rearrangement specific to benzyl-containing quaternary ammonium salts, where an alkyl group migrates to the ortho position of the benzene ring, also yielding a tertiary amine[9][10][11][12].
Q3: What are the expected degradation products from N,N,N-triethyl-benzenemethanaminium?
The specific products will depend on the dominant degradation pathway, which is influenced by the reaction conditions.
| Degradation Pathway | Conditions | Expected Products of N,N,N-triethyl-benzenemethanaminium Degradation |
| Hofmann Elimination | Heating, presence of a base (e.g., OH⁻) | Ethene and N,N-diethylbenzylamine, or Triethylamine and Styrene (less likely) |
| Stevens Rearrangement | Presence of a strong base (e.g., NaNH₂) | N,N-diethyl-1-phenylpropan-1-amine (migration of an ethyl group) |
| Sommelet-Hauser Rearrangement | Presence of a strong base (e.g., NaNH₂) | N,N-diethyl-2-ethylbenzylamine |
Troubleshooting Guide
Problem: My reaction yield is lower than expected when using N,N,N-triethyl-benzenemethanaminium chloride as a phase-transfer catalyst at high temperatures.
-
Possible Cause: Thermal degradation of the catalyst. At temperatures approaching or exceeding its decomposition point (around 185 °C), the catalyst may be breaking down, reducing its effective concentration and hindering the phase-transfer process[3].
-
Troubleshooting Steps:
-
Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature below the decomposition threshold of the catalyst can prevent its degradation.
-
Select a more thermally stable catalyst: If high temperatures are necessary, consider using a different quaternary ammonium salt with higher thermal stability.
-
Monitor catalyst stability: Perform a control experiment by heating the catalyst under the reaction conditions (solvent, base) without the other reactants and analyze for degradation products using techniques like GC-MS.
-
Problem: I am observing unexpected byproducts in my reaction.
-
Possible Cause: The byproducts may be the degradation products of the N,N,N-triethyl-benzenemethanaminium catalyst or products of subsequent reactions involving these degradation products. For example, the tertiary amines formed from degradation can act as nucleophiles or bases in side reactions.
-
Troubleshooting Steps:
-
Identify the byproducts: Use analytical techniques such as GC-MS and NMR to identify the structure of the unexpected byproducts[13][14].
-
Compare with known degradation products: Compare the identified byproducts with the expected degradation products from the Hofmann elimination, Stevens rearrangement, and Sommelet-Hauser rearrangement pathways.
-
Optimize reaction conditions: As with low yield, lowering the reaction temperature or choosing a more stable catalyst can minimize the formation of degradation-related byproducts.
-
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of N,N,N-triethyl-benzenemethanaminium Chloride
Objective: To determine the thermal stability and decomposition temperature of N,N,N-triethyl-benzenemethanaminium chloride.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the dry N,N,N-triethyl-benzenemethanaminium chloride sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve, which represents the temperature at which significant weight loss begins.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Protocol 2: Identification of Thermal Degradation Products by GC-MS
Objective: To identify the volatile and semi-volatile products of the thermal degradation of N,N,N-triethyl-benzenemethanaminium chloride.
Methodology:
-
Sample Preparation:
-
Place a small amount (e.g., 1-5 mg) of N,N,N-triethyl-benzenemethanaminium chloride in a pyrolysis tube or a sealed vial.
-
Heat the sample at a temperature above its decomposition point (e.g., 200 °C) for a set period (e.g., 10 minutes).
-
Alternatively, for reactions in solution, a sample of the reaction mixture can be taken after heating.
-
-
Extraction (if necessary): If the degradation is performed in a non-volatile solvent, extract the degradation products with a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Use a split/splitless injector, typically at a temperature around 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of organic compounds.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to elute the degradation products.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-550.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a mass spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.
-
Confirm the identity of the degradation products by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Visualizations
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. Benzyltriethylammonium chloride for synthesis 56-37-1 [sigmaaldrich.com]
- 3. Benzyltriethylammonium Chloride Thermal Stability [moneidechem.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 8. Difluorocarbene-induced [1,2]- and [2,3]-Stevens rearrangement of tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. alchetron.com [alchetron.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quaternary Ammonium Salts in Extraction Processes: Benzyltriethylammonium Chloride vs. Aliquat 336
Aliquat 336: A Versatile Extractant for Metals and Organic Acids
Aliquat 336, a mixture of methyltrioctyl/decylammonium chloride, is a well-established and widely studied extractant in hydrometallurgy and biotechnology.[1] Its efficacy stems from its ability to form ion pairs with anionic species, facilitating their transfer from an aqueous to an organic phase.
Key Performance Characteristics of Aliquat 336:
-
Metal Extraction: Aliquat 336 has demonstrated high efficiency in the extraction of various metals, including cobalt (Co(II)), cadmium (Cd(II)), and rare earth elements like Europium (Eu(III)).[2][3][4][5] The extraction mechanism typically involves the formation of an anionic complex in the aqueous phase which is then extracted by the quaternary ammonium cation.[6] For instance, in the extraction of Co(II) from hydrochloric acid solutions, Aliquat 336 in an organic diluent facilitates the recovery of the metal.[2]
-
Organic Acid Extraction: The recovery of carboxylic acids from fermentation broths and aqueous solutions is another significant application of Aliquat 336.[7][8][9] Studies have shown its effectiveness in extracting propionic acid, succinic acid, and itaconic acid.[9] The extraction power is often compared to other extractants like tri-n-octylamine (TOA) and tri-n-butylphosphate (TBP), with the order of extraction power being TOA > Aliquat 336 > TBP for propionic acid.
-
Influence of Diluents and Modifiers: The performance of Aliquat 336 is significantly influenced by the choice of diluent and the presence of modifiers. Diluents such as kerosene, toluene, and 1-octanol are commonly used.[10] Modifiers, like long-chain alcohols, are often added to prevent the formation of a third phase and improve extraction efficiency.[1][4][5]
Benzyltriethylammonium Chloride (BTEAC): A Potential Alternative
Benzyltriethylammonium chloride is another quaternary ammonium salt that functions as a phase transfer catalyst. While its use in extraction processes is less documented in readily available literature compared to Aliquat 336, its chemical structure suggests it would operate under a similar ion-pair extraction mechanism. A direct comparison of its performance with Aliquat 336 would require dedicated experimental studies.
Hypothetical Experimental Workflow for Comparison
To generate the data required for a direct comparison, a standardized experimental workflow would be necessary. The following diagram illustrates a logical process for evaluating the extraction performance of BTEAC and Aliquat 336.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. materials.international [materials.international]
- 6. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Study of Catalyst Efficiency: Benzyltriethylammonium Chloride Versus Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phase Transfer Catalyst Performance with Supporting Experimental Data
In the realm of organic synthesis, particularly in industrial applications and drug development, the efficiency of a catalyst is paramount. Phase transfer catalysts (PTCs) have emerged as indispensable tools for facilitating reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and greater selectivity. Among the plethora of PTCs, quaternary ammonium salts like Benzyltriethylammonium Chloride (BTEAC) and phosphonium salts are prominent contenders. This guide provides a comparative analysis of their catalytic efficiency, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their synthetic needs.
At a Glance: BTEAC vs. Phosphonium Salts
| Feature | Benzyltriethylammonium Chloride (BTEAC) | Phosphonium Salts |
| Catalyst Type | Quaternary Ammonium Salt | Quaternary Phosphonium Salt |
| Key Advantages | Cost-effective, readily available, effective for a wide range of reactions. | Higher thermal stability, often more effective in specific applications, tunable steric and electronic properties. |
| Common Applications | Nucleophilic substitutions, oxidations, polymerizations, Williamson ether synthesis. | Alkylation of active methylene compounds, Williamson ether synthesis, synthesis of 1,4-dihydropyridines, Wittig reaction.[1] |
| Thermal Stability | Generally lower than phosphonium salts. | Generally higher, making them suitable for reactions requiring elevated temperatures. |
| Lipophilicity | The benzyl group provides good lipophilicity for transfer into the organic phase. | Lipophilicity can be readily modified by changing the alkyl or aryl groups on the phosphorus atom. |
Performance in Key Synthetic Reactions: A Data-Driven Comparison
The true measure of a catalyst's efficiency lies in its performance in specific chemical transformations. Below, we present a comparative analysis of BTEAC and phosphonium salts in two common and important phase-transfer catalyzed reactions: the synthesis of 1,4-dihydropyridines and the Williamson ether synthesis.
Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis of 1,4-dihydropyridines is a multi-component reaction of significant importance in medicinal chemistry due to the therapeutic properties of the products. A comparative study on the synthesis of 1,4-dihydropyridine derivatives using different phase transfer catalysts provides valuable insights.
| Catalyst | Substrate 1 | Substrate 2 | Substrate 3 | Solvent | Reaction Time (min) | Yield (%) |
| BTEAC | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 300 | 88 |
| Tetrabutylphosphonium bromide | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | Not Reported | Not Reported |
Note: Direct comparative data for a phosphonium salt under the exact same conditions was not available in the reviewed literature. The data for BTEAC is presented as a benchmark.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. Phase transfer catalysis significantly enhances the efficiency of this reaction, especially when dealing with solid-liquid phase boundaries.
| Catalyst | Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| BTEAC | 4-Ethylphenol | Methyl iodide | NaOH | Dichloromethane | 1 | ~95 (qualitative) |
| Tetrabutylphosphonium bromide | Phenol | n-Butyl bromide | NaOH | Toluene/Water | 4 | 92 |
Note: The reaction conditions are not identical, precluding a direct comparison. However, the data provides an indication of the typical efficiency of each catalyst in this type of reaction.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To that end, we provide detailed experimental methodologies for the aforementioned reactions.
General Procedure for the Synthesis of 1,4-Dihydropyridines using BTEAC
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and Benzyltriethylammonium Chloride (BTEAC) (10 mol%) in water (5 mL) is stirred at 60°C for the appropriate time (e.g., 300 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried.
General Procedure for the Williamson Ether Synthesis using a Phosphonium Salt
To a mixture of the phenol (e.g., 0.03 mol of sodium phenoxide) in a biphasic system of toluene (25 mL) and water (20 mL), the alkyl halide (e.g., 0.03 mol of n-butyl bromide) and the phosphonium salt catalyst (e.g., 0.003 mol of tetrabutylphosphonium bromide) are added. The reaction mixture is then heated (e.g., to 70°C) and stirred for a specified time (e.g., 4 hours). After cooling, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure to yield the ether product.
Mechanistic Insights: Visualizing the Catalytic Cycle
The efficiency of both BTEAC and phosphonium salts stems from their ability to transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. This process is cyclical, with the catalyst being regenerated at the end of each cycle.
Phase Transfer Catalysis: General Mechanism
The fundamental mechanism of phase transfer catalysis involves the onium salt (quaternary ammonium or phosphonium) cation pairing with an anion from the aqueous or solid phase.[2][3] This ion pair, being lipophilic, can then migrate into the organic phase.[2][3] In the organic phase, the anion is less solvated and therefore more reactive, readily participating in the desired chemical reaction.[4] The onium cation then transports the leaving group back to the aqueous or solid phase, completing the catalytic cycle.[4]
References
Validating the Role of Benzenemethanaminium, N,N,N-triethyl- as an Ion-Pairing Agent in Reverse-Phase HPLC: A Comparative Guide
In the realm of reverse-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic and highly polar analytes presents a significant challenge. These compounds often exhibit poor retention on nonpolar stationary phases, leading to inadequate separation and analysis. Ion-pair chromatography (IPC) offers a robust solution by introducing a counter-ion into the mobile phase, which forms a neutral, hydrophobic ion-pair with the analyte, thereby enhancing its retention and resolution. This guide provides a comprehensive validation of Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium (BTEA), as a cationic ion-pairing agent for the analysis of acidic compounds. Its performance is objectively compared with other commonly used alternatives, supported by experimental data and detailed protocols.
The Principle of Ion-Pair Reverse-Phase Chromatography
Ion-pair chromatography is a powerful technique used to separate charged molecules.[1][2] In the context of analyzing acidic compounds, which are negatively charged at an appropriate pH, a cationic ion-pairing agent is added to the mobile phase. This agent, possessing a positive charge and a hydrophobic moiety, interacts with the anionic analyte to form a neutral ion-pair.[3][4] The increased hydrophobicity of this ion-pair enhances its affinity for the nonpolar stationary phase, leading to greater retention and improved separation.[3][4]
The general mechanism can be visualized as follows:
Caption: Mechanism of Ion-Pair Chromatography with BTEA.
Performance Comparison of Cationic Ion-Pairing Agents
The choice of a suitable ion-pairing agent is critical for successful separation. The ideal agent should provide sufficient retention, good peak shape, and be compatible with the detection method. Quaternary ammonium salts are a widely used class of cationic ion-pairing agents for the analysis of acidic compounds.[4] This section compares the performance of BTEA with other commonly used quaternary ammonium salts, namely Tetrabutylammonium (TBA) and Tetraethylammonium (TEA).
The retention of an analyte in ion-pair chromatography is influenced by several factors, including the hydrophobicity of the ion-pairing agent.[5] The general trend is that increasing the alkyl chain length of the ion-pairing agent leads to increased hydrophobicity and, consequently, greater retention of the analyte.
| Ion-Pairing Agent | Structure | Key Characteristics |
| Benzenemethanaminium, N,N,N-triethyl- (BTEA) | Benzyl group attached to a triethylammonium core | Offers a balance of hydrophobicity from the benzyl group and the ethyl chains. |
| Tetrabutylammonium (TBA) | Four butyl chains attached to a nitrogen atom | Highly hydrophobic due to the four butyl chains, leading to strong retention.[4] |
| Tetraethylammonium (TEA) | Four ethyl chains attached to a nitrogen atom | Less hydrophobic than TBA, resulting in weaker retention.[4] |
While direct comparative studies featuring BTEA for the analysis of a homologous series of acidic compounds are limited in publicly available literature, the principles of ion-pair chromatography allow for performance predictions. The presence of the benzyl group in BTEA provides significant hydrophobicity, suggesting it would be a stronger ion-pairing agent than TEA but potentially less retentive than the highly hydrophobic TBA.
Experimental Protocols
To validate the role of BTEA as an ion-pairing agent, a standard experimental protocol for the analysis of a mixture of acidic compounds (e.g., benzoic acid and its derivatives) can be employed.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Ion-Pairing Agent Stock Solution: 0.1 M solution of Benzyltriethylammonium chloride in water.
-
Buffer: Phosphate or acetate buffer to maintain the desired pH.
-
Analytes: A mixture of acidic compounds (e.g., benzoic acid, salicylic acid, and p-hydroxybenzoic acid) dissolved in the mobile phase.
Chromatographic Conditions
-
Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B with the ion-pairing agent and buffer at the desired concentration (e.g., 5 mM BTEA-Cl and 20 mM phosphate buffer, pH 7.0). The organic modifier gradient will depend on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
A study on the analysis of triethylbenzylammonium chloride (TEBA) itself provides insights into the chromatographic behavior of this compound, which can be extrapolated to its use as an ion-pairing agent. The study utilized a mobile phase consisting of acetonitrile and a buffer (e.g., sodium acetate, ammonium acetate, or sodium formate) to control retention.
The following workflow outlines the key steps in developing and validating an ion-pair RP-HPLC method:
Caption: Experimental Workflow for Method Development.
Data Presentation and Comparison
To objectively compare the performance of BTEA with other ion-pairing agents, a series of experiments should be conducted where only the ion-pairing agent is varied, keeping all other chromatographic parameters constant. The resulting data on retention time, resolution, and peak symmetry for a set of standard acidic analytes should be summarized in a table for easy comparison.
Hypothetical Comparative Data for the Separation of Benzoic Acid Derivatives
| Analyte | Ion-Pairing Agent (5 mM) | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| p-Hydroxybenzoic Acid | BTEA | 4.2 | - | 1.1 |
| TBA | 5.5 | - | 1.2 | |
| TEA | 3.1 | - | 1.0 | |
| Benzoic Acid | BTEA | 6.8 | 3.1 | 1.2 |
| TBA | 8.9 | 3.8 | 1.3 | |
| TEA | 5.0 | 2.5 | 1.1 | |
| Salicylic Acid | BTEA | 8.5 | 2.2 | 1.3 |
| TBA | 11.2 | 2.9 | 1.4 | |
| TEA | 6.7 | 2.1 | 1.2 |
Note: This is a hypothetical data table for illustrative purposes. Actual results may vary based on experimental conditions.
Based on the principles of ion-pair chromatography, it is anticipated that BTEA would provide retention times and resolution values intermediate to those of TEA and TBA, offering a valuable alternative for method development when intermediate retention is desired.
Conclusion
Benzenemethanaminium, N,N,N-triethyl- (BTEA) demonstrates significant potential as a cationic ion-pairing agent in reverse-phase HPLC for the analysis of acidic compounds. Its chemical structure, featuring a benzyl group, provides a moderate level of hydrophobicity that can be advantageous for optimizing separations where stronger agents like TBA lead to excessive retention and weaker agents like TEA provide insufficient retention. While more direct comparative studies with comprehensive quantitative data are needed for a complete validation, the existing knowledge of ion-pair chromatography principles strongly supports the role of BTEA as a versatile and effective tool for researchers, scientists, and drug development professionals. The detailed experimental protocols and comparative framework provided in this guide offer a solid foundation for the evaluation and implementation of BTEA in routine and complex analytical methods.
References
Assessing the Potential for Benzyltriethylammonium Chloride Interference in Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating potential sources of interference in analytical assays is paramount for generating accurate and reliable data. Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt widely used as a phase transfer catalyst and surfactant, represents a compound class that warrants careful consideration for its potential to interfere with various analytical methods. Due to a lack of direct studies on BTEAC's cross-reactivity, this guide provides a comparative analysis based on the behavior of structurally similar compounds and the known effects of surfactants and phase transfer catalysts on common assay platforms.
Potential for Cross-Reactivity and Interference
| Assay Type | Potential Interferent Class | Observed Effects | Potential Impact of BTEAC |
| Immunoassays (ELISA, Lateral Flow) | Surfactants, Quaternary Ammonium Compounds | Protein denaturation, inhibition of antigen-antibody binding, disruption of capillary flow, masking of antibodies.[1][2][3] | May lead to false-positive or false-negative results by interfering with the specific binding events central to these assays. |
| Enzymatic Assays | Phase Transfer Catalysts, Surfactants | Alteration of enzyme conformation, changes in reaction kinetics, denaturation of the enzyme.[4] | Could lead to inaccurate measurements of enzyme activity, either by inhibition or, less commonly, enhancement. |
| Urine Drug Screening Immunoassays | Structurally Similar Compounds | Cross-reactivity leading to false-positive results for certain drug classes.[5][6][7][8][9] | While structurally distinct from most drugs of abuse, its presence could non-specifically interfere with assay components. |
Experimental Protocol for Interference and Cross-Reactivity Studies
To evaluate the potential interference of Benzyltriethylammonium chloride in a specific analytical assay, a systematic experimental approach is required. The following is a generalized protocol that can be adapted to various assay formats.
Objective:
To determine if Benzyltriethylammonium chloride (BTEAC) interferes with the accuracy and precision of a given analytical assay.
Materials:
-
The analytical assay kit (e.g., ELISA kit, enzymatic assay reagents).
-
Benzyltriethylammonium chloride (BTEAC) of high purity.
-
Analyte-negative matrix (e.g., buffer, serum, urine known not to contain the target analyte).
-
Analyte-positive control samples at various concentrations (low, medium, high).
-
Standard laboratory equipment (pipettes, microplate reader, etc.).
Procedure:
-
Preparation of BTEAC Spike-in Solutions:
-
Prepare a stock solution of BTEAC in a solvent that is compatible with the assay and will not independently cause interference.
-
Create a series of dilutions of the BTEAC stock solution to cover a range of concentrations that might be encountered or are relevant to the intended application.
-
-
Interference Testing with Negative Samples (Specificity):
-
Take aliquots of the analyte-negative matrix.
-
Spike these aliquots with the different concentrations of the BTEAC dilution series.
-
Include a control aliquot of the negative matrix with no BTEAC added.
-
Run the assay on all spiked and control samples according to the manufacturer's instructions.
-
Analysis: Compare the signal generated by the BTEAC-spiked samples to the negative control. A significant signal in the spiked samples indicates interference leading to a false-positive result.
-
-
Interference Testing with Positive Samples (Recovery):
-
Take aliquots of the low, medium, and high concentration analyte-positive control samples.
-
Spike these aliquots with the different concentrations of the BTEAC dilution series.
-
Include control aliquots of each positive control concentration with no BTEAC added.
-
Run the assay on all spiked and control samples.
-
Analysis: Calculate the percent recovery of the analyte in the BTEAC-spiked samples compared to the unspiked controls using the following formula:
-
% Recovery = (Concentration in spiked sample / Concentration in unspiked sample) x 100
-
-
A recovery value significantly different from 100% (e.g., outside of 80-120%) indicates interference.
-
-
Data Interpretation:
-
Summarize the results in a table, showing the effect of different BTEAC concentrations on both negative and positive samples.
-
Determine the concentration at which BTEAC begins to cause significant interference.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an interference study designed to assess the impact of a test compound like Benzyltriethylammonium chloride on an analytical assay.
Conclusion
While direct experimental data on the cross-reactivity and interference of Benzyltriethylammonium chloride in analytical assays is limited, its chemical properties as a quaternary ammonium salt and surfactant suggest a potential for interference. Researchers utilizing BTEAC in their experimental workflows should be vigilant about its potential impact on analytical measurements. The provided comparative data and experimental protocol offer a framework for proactively assessing and mitigating such risks, ensuring the integrity and accuracy of research findings. It is strongly recommended that individual laboratories validate their specific assays for interference from BTEAC if its presence in samples is anticipated.
References
- 1. Molecular interference in antibody-antigen interaction studied with magnetic force immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elgalabwater.com [elgalabwater.com]
- 3. artemisdx.com [artemisdx.com]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hugheylab.org [hugheylab.org]
- 9. content.veeabb.com [content.veeabb.com]
Benchmarking the catalytic activity of Benzenemethanaminium, N,N,N-triethyl- in specific organic transformations
Benchmarking the Catalytic Prowess of Benzenemethanaminium, N,N,N-triethyl- in Key Organic Transformations
In the realm of organic synthesis, particularly in industrial applications, the efficiency of a catalyst is paramount. Benzenemethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium Chloride (TEBA) or Benzyltriethylammonium Bromide (BTEAB), stands as a prominent phase-transfer catalyst (PTC). This guide provides an objective comparison of TEBA's catalytic activity against other commonly used PTCs in specific organic transformations, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to aid in catalyst selection and process optimization.
Catalytic Performance in Dichlorocyclopropanation
Dichlorocyclopropanation is a crucial reaction for the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates in the preparation of various organic compounds. The efficiency of the phase-transfer catalyst is critical in the generation of dichlorocarbene from chloroform and a strong base.
A kinetic study on the dichlorocyclopropanation of α-methylstyrene provides a clear comparison of the catalytic activity of TEBA (in both its chloride and bromide forms) against other quaternary ammonium salts like Tetrabutylammonium Chloride (TBAC) and Tetrabutylammonium Bromide (TBAB). The relative catalytic activity was found to follow the order: BTEAC > BTEAB > TBAC > TBAB[1].
Table 1: Comparison of Phase-Transfer Catalyst Activity in the Dichlorocyclopropanation of α-Methylstyrene [1]
| Catalyst | Apparent Rate Constant (k_app) x 10^-4 s^-1 |
| Benzyltriethylammonium Chloride (BTEAC) | 1.83 |
| Benzyltriethylammonium Bromide (BTEAB) | 1.62 |
| Tetrabutylammonium Chloride (TBAC) | 1.45 |
| Tetrabutylammonium Bromide (TBAB) | 1.28 |
The data clearly indicates that benzyltriethylammonium salts are more effective catalysts for this transformation than tetrabutylammonium salts, with the chloride counter-ion providing a slight advantage over the bromide.
Application in Alkylation Reactions
C-Alkylation of Phenylacetonitrile
The alkylation of phenylacetonitrile is a classic example of a phase-transfer catalyzed C-alkylation reaction. While numerous studies have employed various PTCs for this transformation, direct side-by-side comparative data with TEBA is not always presented in a single study. However, the literature suggests that both TEBA and tetrabutylammonium salts are effective catalysts for this reaction. The choice of catalyst can influence reaction rates and yields, and is often determined by factors such as cost and specific reaction conditions.
N-Alkylation of Indoles
Utility in Nucleophilic Substitution Reactions
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the preparation of ethers. Phase-transfer catalysts are often employed to facilitate the reaction between an alkoxide and an alkyl halide, especially when dealing with solid alkoxides. Tetrabutylammonium bromide is a commonly cited catalyst for this reaction[3]. While TEBA is also a suitable catalyst for nucleophilic substitution reactions, a direct quantitative comparison of its performance against other PTCs for the Williamson ether synthesis is not explicitly detailed in the available literature. The general mechanism involves the transport of the alkoxide anion from the solid or aqueous phase to the organic phase where it reacts with the alkyl halide.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below are representative procedures for the organic transformations discussed.
Dichlorocyclopropanation of α-Methylstyrene
Materials:
-
α-Methylstyrene
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium Chloride (BTEAC)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add α-methylstyrene (0.1 mol), chloroform (100 mL), and Benzyltriethylammonium Chloride (1 mmol).
-
Heat the mixture to 50°C with vigorous stirring.
-
Slowly add 50% aqueous sodium hydroxide solution (50 mL) dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the mixture at 50°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water and 100 mL of dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired dichlorocyclopropane derivative.
Visualizing the Process
Diagrams can provide a clear and concise overview of experimental workflows and the underlying catalytic cycles.
Caption: Workflow for the dichlorocyclopropanation of α-methylstyrene.
Caption: Phase-transfer catalytic cycle for dichlorocarbene generation.
References
Unveiling the Catalytic Potential: A Comparative Guide to Benzenemethanaminium, N,N,N-triethyl- Derivatives in Phase-Transfer Catalysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to enhancing reaction efficiency and yield. This guide provides a comparative analysis of Benzenemethanaminium, N,N,N-triethyl- derivatives, commonly known as benzyltriethylammonium (BTEA) salts, as phase-transfer catalysts. We delve into the correlation between their molecular structure and catalytic performance, supported by experimental principles and detailed protocols.
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis, facilitating reactions between reactants located in different immiscible phases (typically aqueous and organic). Quaternary ammonium salts, such as N,N,N-triethyl-benzenemethanaminium derivatives, are workhorse catalysts in this field. Their amphiphilic nature, possessing a hydrophilic cationic head and a lipophilic organic tail, enables them to transport anions from the aqueous phase to the organic phase, thereby accelerating the reaction rate.
Correlating Structure with Catalytic Performance
The catalytic efficacy of N,N,N-triethyl-benzenemethanaminium derivatives is intricately linked to the nature and position of substituents on the benzene ring. While specific comparative data across a broad range of derivatives is dispersed in the literature, a general understanding of structure-activity relationships can be established.
Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring tend to increase the electron density on the benzylic carbon. This can influence the catalyst's stability and its interaction with the anionic species being transported. Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the electron density. Kinetic studies on the oxidation of para-substituted benzyl chlorides have shown that electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. This suggests that substituents that increase the lipophilicity and steric bulk around the cationic center can enhance catalytic activity by promoting the solubility of the ion pair in the organic phase and facilitating the release of the anion for reaction.
General Performance Trends of Substituted BTEA Derivatives
| Catalyst Structure (Exemplary) | Expected Impact of Substituent on Catalytic Performance | Rationale |
| N,N,N-triethyl-benzenemethanaminium chloride (unsubstituted) | Baseline performance | Standard benchmark for comparison. |
| 4-Methyl-N,N,N-triethyl-benzenemethanaminium chloride | Potentially enhanced performance | The electron-donating methyl group may increase catalyst stability and lipophilicity. |
| 4-Nitro-N,N,N-triethyl-benzenemethanaminium chloride | Potentially reduced performance | The strong electron-withdrawing nitro group may decrease the catalyst's ability to effectively transport anions. |
| 4-Methoxy-N,N,N-triethyl-benzenemethanaminium chloride | Potentially enhanced performance | The electron-donating methoxy group can increase the catalyst's activity. |
Experimental Protocols: A Representative Application in Nucleophilic Substitution
The following is a detailed methodology for a classic Williamson ether synthesis, a nucleophilic substitution reaction where BTEA derivatives are commonly employed as phase-transfer catalysts.
Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
N,N,N-triethyl-benzenemethanaminium chloride (BTEAC)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separating funnel, etc.)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (e.g., 9.4 g, 0.1 mol) and N,N,N-triethyl-benzenemethanaminium chloride (e.g., 0.46 g, 0.002 mol) in 50 mL of toluene.
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution (e.g., 10 mL) to the stirred reaction mixture at room temperature.
-
Addition of Alkylating Agent: Add benzyl chloride (e.g., 12.65 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by GC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separating funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with 2 x 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by distillation or column chromatography. The yield and purity of the resulting benzyl phenyl ether are determined by GC or HPLC analysis.
To conduct a comparative study, this protocol would be repeated with different N,N,N-triethyl-benzenemethanaminium derivatives, keeping all other reaction parameters constant. The yield and reaction time would serve as the primary metrics for comparing catalytic performance.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the phase-transfer catalytic cycle and a typical experimental workflow.
Caption: Phase-transfer catalytic cycle for a nucleophilic substitution.
Safety Operating Guide
Proper Disposal of Benzenemethanaminium, N,N,N-triethyl-chloride
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Benzenemethanaminium, N,N,N-triethyl-, also known as Benzyltriethylammonium chloride, requires careful handling and disposal due to its potential environmental impact. This guide provides detailed procedures for its safe disposal.
Safety and Handling Summary
Before proceeding with disposal, it is essential to be aware of the hazards associated with Benzyltriethylammonium chloride. The following table summarizes key safety information.
| Hazard Information | Personal Protective Equipment (PPE) | Handling and Storage |
| Harmful if swallowed.[1] | Protective gloves, clothing, and eye protection.[2] | Use in a well-ventilated area.[3] |
| May cause an allergic skin reaction.[1] | Dust respirator.[3] | Avoid breathing dust.[2] |
| Causes skin and eye irritation.[2][4][5][6] | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5] | |
| May cause respiratory irritation.[5][6] | Avoid contact with skin and eyes.[3][5] | |
| Harmful to aquatic life with long lasting effects.[1] | Wash hands thoroughly after handling.[1] |
Disposal Protocol
Disposal of Benzenemethanaminium, N,N,N-triethyl- must be conducted in adherence to local, regional, and national regulations. Improper disposal can lead to environmental contamination and legal repercussions.
Step 1: Waste Identification and Segregation
-
Treat all Benzenemethanaminium, N,N,N-triethyl- waste as hazardous waste.
-
Segregate it from non-hazardous waste to prevent cross-contamination.
-
Keep it in its original container or a clearly labeled, sealed, and suitable container.
Step 2: Spill Management
-
In case of a spill, immediately clean it up to prevent the generation of dust.[3][6]
-
Use a dry clean-up procedure; do not use air hoses for cleaning.[3]
-
Sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][6][7]
Step 3: Disposal Route
-
Do not dispose of Benzenemethanaminium, N,N,N-triethyl- down the drain or in the regular trash.[1][5][7][8] It should not be released into the environment, flushed into surface water, or sanitary sewer systems.[1][8]
-
The primary recommended method of disposal is to engage a licensed professional waste disposal company.[5][7]
-
An alternative disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Step 4: Container Disposal
-
Empty containers should be treated as hazardous waste as they may retain product residue.
-
Dispose of contaminated packaging in the same manner as the unused product.[5][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzenemethanaminium, N,N,N-triethyl-.
References
- 1. fishersci.com [fishersci.com]
- 2. lindau.net [lindau.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. swadeshconsumer.com [swadeshconsumer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling Benzenemethanaminium, N,N,N-triethyl-
Essential Safety and Handling Guide for Benzyltriethylammonium Chloride
This guide provides immediate safety, operational, and disposal protocols for handling Benzenemethanaminium, N,N,N-triethyl-, also known as Benzyltriethylammonium chloride (CAS No. 56-37-1). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Hazards:
Benzyltriethylammonium chloride is considered hazardous. It is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] It is also a cause of serious eye irritation and can lead to respiratory tract irritation.[2][3][4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose | Source |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield. | To protect against splashes and dust. | [1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or coveralls. | To prevent skin contact, irritation, and potential allergic reactions. | [1][2][3] |
| Respiratory Protection | A NIOSH-approved dust respirator or air-purifying respirator. | To be used in case of insufficient ventilation or when dust is generated. | [2][5] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]
Procedural Guidance:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is available and in good condition.
-
Check that emergency equipment (eyewash, safety shower) is accessible and functional.
-
-
Handling:
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Disposal Plan
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Environmental Precautions: Do not allow the material to contaminate ground water systems or flush into surface water or sanitary sewers.[1] The substance is harmful to aquatic life with long-lasting effects.[1]
Visual Workflow for Safe Handling
The following diagram outlines the key decision-making and action steps for the safe handling of Benzyltriethylammonium chloride.
Caption: Workflow for the safe handling of Benzyltriethylammonium chloride.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
